molecular formula C9H6ClN3O2 B3057581 4-Chloro-2-methyl-5-nitroquinazoline CAS No. 827031-53-8

4-Chloro-2-methyl-5-nitroquinazoline

Cat. No.: B3057581
CAS No.: 827031-53-8
M. Wt: 223.61 g/mol
InChI Key: MHUBZLWSXCZTGU-UHFFFAOYSA-N
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Description

Research Compound: 4-Chloro-2-methyl-5-nitroquinazoline Please note: Specific biological activity, research applications, and mechanism of action data for this particular compound are not currently available in the public scientific literature. Chemical Context and Potential 4-Chloro-2-methyl-5-nitroquinazoline is a synthetic quinazoline derivative. The quinazoline core is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of biological activities . The chloro group at the 4-position is a common reactive handle that allows for further functionalization via nucleophilic aromatic substitution, making this compound a valuable synthetic intermediate for constructing more complex molecules . Research Applications of Quinazolines While data on this specific molecule is limited, quinazoline and quinazolinone scaffolds are extensively researched for their potential as therapeutics. They have shown promise in various areas, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents . The presence of specific substituents, such as chloro, methyl, and nitro groups, at key positions on the quinazoline ring can significantly influence the compound's physicochemical properties and its interaction with biological targets, which is a key area of structure-activity relationship (SAR) studies . Handling and Storage This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-5-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-5-11-6-3-2-4-7(13(14)15)8(6)9(10)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBZLWSXCZTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591942
Record name 4-Chloro-2-methyl-5-nitroquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-53-8
Record name 4-Chloro-2-methyl-5-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methyl-5-nitroquinazoline: A Keystone Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on 4-Chloro-2-methyl-5-nitroquinazoline, a highly functionalized derivative poised for significant applications in drug discovery and development. The strategic placement of a reactive chloro group at the C4 position, activated by the quinazoline ring nitrogens and a potent nitro-group at C5, makes this molecule an exceptionally valuable intermediate for constructing diverse molecular libraries via nucleophilic aromatic substitution (SNAr). This document provides a comprehensive overview of its structural and chemical properties, proposes a robust synthetic pathway, and explores its potential applications, particularly in the development of targeted therapeutics like kinase inhibitors.

Structural and Physicochemical Profile

4-Chloro-2-methyl-5-nitroquinazoline is a heterocyclic aromatic compound. Its structure is characterized by a fused bicyclic system composed of a benzene ring and a pyrimidine ring, with specific substitutions that dictate its chemical behavior. The key features are a methyl group at position 2, a highly reactive chloro group at position 4, and an electron-withdrawing nitro group at position 5.

Chemical Structure

Caption: Chemical structure of 4-Chloro-2-methyl-5-nitroquinazoline.

Physicochemical Data

Quantitative experimental data for the 5-nitro isomer is not extensively documented. However, key properties can be calculated or inferred from closely related analogs, such as the 6-nitro isomer.

PropertyValueSource/Method
Molecular Formula C₉H₆ClN₃O₂Calculated
Molecular Weight 223.62 g/mol Calculated (Similar to 6-nitro isomer[3])
CAS Number Not availableN/A
Appearance Expected to be a yellow or brown solidInferred from analogs[4]
Solubility Expected to be soluble in dichloromethane and other polar organic solventsInferred from analogs[4]
Melting Point Not determined; likely >100 °CInferred from analogs[4][5]
Storage Store under inert gas (nitrogen or Argon) at 2-8°CRecommended for similar compounds[4]

Synthesis and Chemical Reactivity

The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline can be approached through a logical, multi-step sequence common for quinazoline chemistry. The primary reactivity of the final compound is dominated by the susceptibility of the C4-chloro group to nucleophilic attack.

Proposed Synthetic Pathway

A robust synthesis can be designed starting from readily available precursors. The key transformations include cyclization to form the quinazolinone core, followed by regioselective nitration and finally chlorination. This approach is adapted from established methodologies for similar substituted quinolines and quinazolines.[6][7]

  • Cyclization: Reaction of an appropriate anthranilic acid derivative with acetonitrile or a related reagent to form 2-methylquinazolin-4(3H)-one.

  • Nitration: Introduction of the nitro group at the C5 position using standard nitrating agents. This step is critical for regioselectivity.

  • Chlorination: Conversion of the 4-oxo group of 2-methyl-5-nitroquinazolin-4(3H)-one to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The lactam-lactim tautomerism of the quinazolinone facilitates this reaction.[2]

Experimental Protocol (Proposed)

This protocol is a representative, chemically sound procedure based on analogous transformations.[4][6]

Step 1: Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one

  • To a solution of 2-amino-6-nitrobenzoic acid (1 equivalent) in acetic anhydride (5-10 volumes), add sodium acetate (0.2 equivalents).

  • Heat the mixture to reflux (approx. 140°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude 2-methyl-5-nitro-3,1-benzoxazin-4-one.

  • Treat the intermediate with an excess of aqueous ammonia and heat gently to induce ring transformation.

  • Cool, filter the precipitate, and recrystallize from ethanol to obtain pure 2-methyl-5-nitroquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

  • Suspend 2-methyl-5-nitroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor via TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate as a solid. Filter the solid, wash it extensively with cold water, and dry it under vacuum.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the final product.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The paramount feature of 4-Chloro-2-methyl-5-nitroquinazoline is the high reactivity of the C4-chloro substituent towards nucleophiles. This reactivity is a consequence of several electronic factors:

  • Ring Activation: The two nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, which polarizes the C4-Cl bond and makes the C4 carbon atom highly electrophilic.

  • Nitro Group Activation: The 5-nitro group is a powerful electron-withdrawing group. Its presence further depletes electron density from the ring system, significantly activating the C4 position for nucleophilic attack.

  • Stabilization of Intermediates: The electron-withdrawing nature of the ring and the nitro group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.[8]

This predictable and high reactivity makes the compound an ideal starting point for introducing a wide variety of functional groups at the C4 position, including amines, alcohols, thiols, and others.[1][9]

SNAr_Mechanism reactant 4-Chloro-2-methyl- 5-nitroquinazoline intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product C4-Substituted Product intermediate->product - Cl⁻ leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group

Caption: General workflow for the SNAr reaction at the C4 position.

Applications in Drug Development

The true value of 4-Chloro-2-methyl-5-nitroquinazoline lies in its role as a versatile building block for synthesizing pharmacologically active molecules.

Scaffold for Kinase Inhibitors

The quinazoline core is central to numerous FDA-approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The 4-aminoquinazoline moiety is a key pharmacophore that binds to the hinge region of the ATP-binding pocket of many kinases. 4-Chloro-2-methyl-5-nitroquinazoline is an ideal precursor for creating libraries of 4-aminoquinazoline derivatives. By reacting it with a diverse set of primary and secondary amines, researchers can rapidly generate novel compounds for screening against various kinase targets. The nitro group can also be subsequently reduced to an amino group, providing another handle for further chemical modification.[3][6]

Intermediate in Multi-step Syntheses

Beyond direct substitution, the compound serves as a key intermediate for more complex heterocyclic systems. The reactive chloro group can be displaced to initiate cyclization reactions, leading to fused triazolo- or imidazo-quinazoline systems, which themselves have demonstrated a wide range of biological activities.[10][11]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-2-methyl-5-nitroquinazoline is not available, safety precautions can be established based on data for structurally related compounds such as 4-chloroquinazolines and nitroaromatics.[12][13][14]

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Prevent dispersion of dust.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

  • Contact: Avoid contact with skin, eyes, and clothing. The compound is expected to cause skin and eye irritation.[12][15] In case of contact, rinse the affected area immediately and thoroughly with water.

  • Ingestion: Do not ingest. Expected to be harmful or toxic if swallowed.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

4-Chloro-2-methyl-5-nitroquinazoline represents a highly valuable and strategic chemical entity for researchers in medicinal chemistry and drug discovery. Its facile synthesis and, most importantly, the activated C4-chloro group, render it an exceptional intermediate for the rapid elaboration of diverse chemical libraries. Its utility in the synthesis of potential kinase inhibitors and other complex heterocyclic systems underscores its importance as a building block for the next generation of therapeutic agents. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the research and development pipeline.

References

  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.
  • BLDpharm. 83800-97-9 | 4-Chloro-2-(4-nitrophenyl)quinazoline.
  • Fisher Scientific. (2022, February 8). SAFETY DATA SHEET: 4-Chloroquinazoline.
  • TCI Chemicals. SAFETY DATA SHEET: Methyl 4-Chloro-2-pyridinecarboxylate.
  • Campodónico, P. R., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Chloro-2-nitroaniline.
  • Sigma-Aldrich. 4-Chloro-2-methyl-quinazoline AldrichCPR.
  • MySkinRecipes. 4-Chloro-2-methyl-6-nitroquinazoline.
  • ChemicalBook. (2025, July 24). 4-CHLORO-6-NITROQUINAZOLINE.
  • Sigma-Aldrich. 4-Chloroquinazoline 97%.
  • Li, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • TargetMol. 4-CHLORO-QUINAZOLINE.
  • Semantic Scholar. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles.
  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • El-Sayed, W. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. PMC.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • ResearchGate. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Al-Suwaidan, H. S., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.

Sources

Introduction: The Quinazoline Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitroquinazoline (CAS 827031-53-8): A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinazoline scaffold is a prominent member of this class.[1] Comprising a fused benzene and pyrimidine ring, this heterocyclic system is a cornerstone in the design of molecules with a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3][4] The versatility of the quinazoline nucleus allows for strategic substitutions at various positions, enabling fine-tuning of its pharmacological profile.[4]

This guide focuses on a specific, highly functionalized derivative: 4-Chloro-2-methyl-5-nitroquinazoline . This molecule is of particular interest to researchers and drug development professionals due to the unique combination of its substituents. The chloro group at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, the methyl group at the 2-position modulates electronic properties and steric interactions, and the nitro group at the 5-position, a potent electron-withdrawing group, significantly influences the molecule's reactivity and biological potential.[5][6] The nitro group itself is a well-known pharmacophore that can impart a range of activities, from antimicrobial to anti-inflammatory.[6][7]

This document provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitroquinazoline, covering its structural characteristics, a proposed synthetic strategy, key chemical reactions, potential therapeutic applications, and essential safety protocols.

Section 1: Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a compound is the first step in its application. While specific experimental data for CAS 827031-53-8 is not widely published, we can infer its properties based on its structure and data from closely related analogues.

Caption: Figure 1: Structure of 4-Chloro-2-methyl-5-nitroquinazoline.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Source Analogue
CAS Number 827031-53-8-
Molecular Formula C₉H₆ClN₃O₂Based on structure
Molecular Weight 223.62 g/mol Calculated from formula
Appearance Likely a yellow or off-white solidNitroaromatic compounds are often colored[8]
Solubility Soluble in polar organic solvents (DMF, DMSO, THF); Insoluble in waterTypical for functionalized heterocyclic compounds[9]
Melting Point >150 °C (Estimated)Functionalized quinazolines often have high melting points[8]

Section 2: Proposed Synthesis Strategy

Retrosynthetic Analysis

The primary disconnection strategy focuses on the key functional group transformations: the chlorination at C4 and the formation of the quinazolinone ring.

retrosynthesis Figure 2: Retrosynthetic Analysis target 4-Chloro-2-methyl-5-nitroquinazoline (Target) intermediate1 2-Methyl-5-nitroquinazolin-4(3H)-one target->intermediate1 Chlorination (e.g., POCl₃) intermediate2 2-Acetamido-6-nitrobenzoic acid intermediate1->intermediate2 Cyclization (e.g., Ac₂O) starting_material 2-Amino-6-nitrobenzoic acid intermediate2->starting_material Acetylation (e.g., Ac₂O) SNAr_Mechanism Figure 3: SₙAr Mechanism at the C4 Position start 4-Chloro-2-methyl-5-nitroquinazoline + Nucleophile (Nu⁻) intermediate Meisenheimer Intermediate (Resonance Stabilized) start->intermediate Nucleophilic Attack product 4-Substituted-2-methyl-5-nitroquinazoline + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻)

Sources

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis, chemical reactivity, and its potential as a scaffold for the development of novel therapeutics.

Core Molecular Profile

4-Chloro-2-methyl-5-nitroquinazoline is a substituted quinazoline, a class of bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. The specific substitutions of a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position confer distinct chemical properties that are crucial for its synthetic utility and biological activity.

Molecular Formula and Weight

The chemical structure of 4-Chloro-2-methyl-5-nitroquinazoline leads to the following molecular characteristics:

PropertyValue
Molecular Formula C₉H₆ClN₃O₂
Molecular Weight 223.62 g/mol
Monoisotopic Mass 223.01485 g/mol

Note: These values are calculated based on the chemical structure.

Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline is typically achieved through a two-step process starting from 2-amino-6-nitrobenzoic acid. The key intermediate is the corresponding quinazolinone, which is subsequently chlorinated.

Step 1: Synthesis of the Precursor, 2-methyl-5-nitroquinazolin-4(3H)-one

The formation of the quinazolinone ring system is a critical first step. This is generally accomplished by the cyclization of an N-acyl-anthranilic acid derivative.

Protocol:

  • Acetylation of 2-amino-6-nitrobenzoic acid: 2-amino-6-nitrobenzoic acid is reacted with an acetylating agent, such as acetic anhydride, to form 2-acetamido-6-nitrobenzoic acid.

  • Cyclization: The resulting 2-acetamido-6-nitrobenzoic acid is then cyclized to form 2-methyl-5-nitroquinazolin-4(3H)-one. This cyclization can be promoted by heating, often in the presence of a dehydrating agent. A common method involves reacting the acetylated precursor with a suitable amine, which facilitates ring closure.[1][2]

Diagram of the Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one:

G A 2-amino-6-nitrobenzoic acid C 2-acetamido-6-nitrobenzoic acid A->C Acetylation B Acetic Anhydride E 2-methyl-5-nitroquinazolin-4(3H)-one C->E Cyclization D Heat / Dehydration

Caption: Synthesis of the 2-methyl-5-nitroquinazolin-4(3H)-one precursor.

Step 2: Chlorination to Yield 4-Chloro-2-methyl-5-nitroquinazoline

The conversion of the quinazolinone to the final 4-chloro derivative is a crucial step that introduces a reactive handle for further functionalization.

Protocol:

  • Reaction with a Chlorinating Agent: 2-methyl-5-nitroquinazolin-4(3H)-one is treated with a strong chlorinating agent. Commonly used reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] The reaction is typically carried out in an inert solvent and may require heating to proceed to completion.

  • Work-up and Purification: Following the reaction, the excess chlorinating agent is carefully quenched, and the crude product is isolated. Purification is generally achieved by recrystallization or column chromatography to yield pure 4-Chloro-2-methyl-5-nitroquinazoline.

Diagram of the Chlorination Step:

G A 2-methyl-5-nitroquinazolin-4(3H)-one C 4-Chloro-2-methyl-5-nitroquinazoline A->C Chlorination B POCl₃ or SOCl₂

Caption: Chlorination of the quinazolinone precursor.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2-methyl-5-nitroquinazoline is dominated by the chemical nature of its substituents and the inherent electronic properties of the quinazoline ring system.

Nucleophilic Aromatic Substitution (SₙAr) at the 4-Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide variety of functional groups.

Mechanistic Rationale:

  • Ring Activation: The electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, coupled with the potent electron-withdrawing effect of the nitro group at the 5-position, significantly activates the quinazoline ring towards nucleophilic attack. This activation is most pronounced at the 2- and 4-positions.

  • Regioselectivity: In 4-chloroquinazolines, the 4-position is generally more reactive towards nucleophiles than the 2-position.[4][5] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.

  • Influence of the Nitro Group: The presence of the nitro group at the 5-position further enhances the electrophilicity of the C4 carbon, making it an even more favorable site for nucleophilic attack.[6] This allows for SₙAr reactions to proceed under milder conditions than those required for less activated 4-chloroquinazolines.

A wide array of nucleophiles, including amines, alcohols, and thiols, can be readily coupled to the 4-position of the quinazoline scaffold, enabling the synthesis of diverse compound libraries for biological screening.[7]

Diagram of the SₙAr Mechanism:

G A 4-Chloro-2-methyl-5-nitroquinazoline C Meisenheimer Intermediate (Resonance Stabilized) A->C Nucleophilic Attack B Nucleophile (Nu⁻) D 4-Substituted-2-methyl-5-nitroquinazoline C->D Loss of Leaving Group E Chloride Ion (Cl⁻)

Caption: General mechanism of nucleophilic aromatic substitution at the 4-position.

Applications in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][4] The ability to readily functionalize 4-Chloro-2-methyl-5-nitroquinazoline makes it a valuable building block for the synthesis of potential therapeutic agents.

Kinase Inhibitors

A significant number of approved and investigational cancer drugs are based on the 4-anilinoquinazoline scaffold, which are potent inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR).[8] The synthesis of these inhibitors often involves the SₙAr reaction between a 4-chloroquinazoline and a substituted aniline. The specific substitution pattern on both the quinazoline ring and the aniline moiety is crucial for determining the potency and selectivity of the kinase inhibition.

Antimicrobial and Other Biological Activities

Derivatives of quinazoline have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[9][10] The introduction of various substituents at the 4-position of the 2-methyl-5-nitroquinazoline core can lead to the discovery of novel compounds with therapeutic potential in these areas.

Conclusion

4-Chloro-2-methyl-5-nitroquinazoline is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the high reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution provide a robust platform for the generation of diverse molecular libraries. The inherent biological relevance of the quinazoline scaffold, particularly in the development of kinase inhibitors, ensures that this compound will continue to be of great interest to researchers in medicinal chemistry and drug development.

References

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  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

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  • PubChemLite. (n.d.). 4-chloro-8-nitroquinazoline (C8H4ClN3O2). PubChemLite. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

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5-nitro-substituted quinazoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Nitroquinazoline Scaffold: Synthetic Access and Bioreductive Therapeutic Potential

Abstract This technical guide analyzes the medicinal chemistry of 5-nitro-substituted quinazoline derivatives , a distinct regioisomeric class often overshadowed by their 6- and 7-substituted counterparts (e.g., Gefitinib, Erlotinib). While standard electrophilic aromatic substitution favors the 6-position, the 5-nitro scaffold offers unique steric and electronic profiles, particularly as Hypoxia-Activated Prodrugs (HAPs) and conformationally restricted kinase inhibitors. This document details the regioselective synthesis via 6-nitroanthranilic acid, the bioreductive mechanism of action, and specific protocols for their development.

Introduction: The Regioisomeric Imperative

In quinazoline-based drug discovery, the 6- and 7-positions are the "default" vectors for solubility and potency optimization, largely due to the accessibility of starting materials (e.g., 4-nitroanthranilic acid). However, the 5-position (peri-position to the bridgehead nitrogen) presents a high-value target for two reasons:

  • Electronic "Trigger" Capability: The 5-nitro group is electronically coupled to the pyrimidine ring but sterically distinct from the ATP-binding cleft interactions typical of the 6/7-positions. This makes it an ideal candidate for bioreductive triggers —moieties that remain inert in normoxic tissue but reduce to toxic species (hydroxylamines/amines) in the hypoxic cores of solid tumors.

  • Steric Occlusion: Substituents at the 5-position can induce atropisomerism or lock the conformation of the 4-anilino moiety, potentially increasing selectivity for specific kinase mutants (e.g., EGFR T790M) by clashing with the gatekeeper residue.

Synthetic Chemistry: Accessing the 5-Nitro Scaffold

Direct nitration of quinazolin-4(3H)-one yields the 6-nitro isomer due to the directing effects of the fused benzene ring. Accessing the 5-nitro isomer requires a de novo cyclization strategy starting from 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid) .

The Synthetic Pathway

The critical step is the cyclization of 6-nitroanthranilic acid. Unlike the 4- or 5-nitro isomers, the 6-nitro precursor is sterically crowded, often requiring higher temperatures or microwave assistance for the Niementowski reaction.

Synthesis Start 2-Amino-6-nitrobenzoic Acid (6-Nitroanthranilic Acid) Cyclization Cyclization (Formamide/180°C) Start->Cyclization Core 5-Nitroquinazolin-4(3H)-one Cyclization->Core Activation Chlorination (SOCl2/DMF cat.) Core->Activation Intermediate 4-Chloro-5-nitroquinazoline Activation->Intermediate Coupling SNAr Coupling (Ar-NH2, iPrOH) Intermediate->Coupling Final 5-Nitro-4-anilinoquinazoline (Target Scaffold) Coupling->Final

Figure 1: Regioselective synthesis of 5-nitro-4-anilinoquinazoline derivatives. Note that starting material selection determines the final nitro position.

Protocol: Synthesis of 5-Nitroquinazolin-4(3H)-one

Standard Operating Procedure (SOP) for Lab-Scale Synthesis.

Reagents:

  • 2-Amino-6-nitrobenzoic acid (10.0 mmol)

  • Formamide (30.0 mL)

  • Ammonium acetate (1.0 mmol, catalyst)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 2-amino-6-nitrobenzoic acid (1.82 g) and formamide (30 mL). Add ammonium acetate (0.08 g).

  • Cyclization: Heat the mixture to 140–150 °C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The 6-nitro starting material is highly polar; the product is less polar.

    • Critical Control Point: Do not exceed 180°C to avoid thermal decomposition of the nitro group.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: A precipitate will form.[1][2] Filter the solid under vacuum.[2] Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from ethanol/DMF (9:1) to afford 5-nitroquinazolin-4(3H)-one as a yellow solid.

    • Yield Expectation: 65–75%.

    • Validation: 1H NMR (DMSO-d6) should show a downfield singlet for H-2 (~8.2 ppm) and the specific splitting pattern for the 5,6,7,8-aromatic protons (doublet-triplet-doublet).

Medicinal Chemistry: The Hypoxia-Activated Mechanism

The 5-nitro group serves as an "off-switch" that is flipped "on" by enzymatic reduction in hypoxic tumor environments.

Mechanism of Action (Bioreductive Activation)

In normoxic cells, the nitro group is stable. In hypoxic cells (oxygen concentration < 0.1%), one-electron reductases (e.g., Cytochrome P450 reductase) reduce the nitro group to a nitro radical anion. Without oxygen to re-oxidize this radical (futile cycling), it is further reduced to a hydroxylamine or amine .

  • Electronic Switch: The

    
     group is strongly electron-withdrawing (EWG), deactivating the quinazoline ring.
    
  • Reduction:

    
    .
    
  • Activation: The

    
     group is electron-donating (EDG). This dramatic electronic shift (
    
    
    
    : +0.78 to -0.66) can:
    • Increase the basicity of N1, enhancing binding affinity to the kinase hinge region.

    • Trigger electronic fragmentation (if a leaving group is present).

Mechanism Prodrug 5-Nitro-Quinazoline (Prodrug) (Electron Deficient Ring) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Enzymatic Reduction Reductase 1e- Reductase (Hypoxia) Radical->Prodrug O2 Present Hydroxylamine Hydroxylamine (R-NHOH) (Cytotoxic Species) Radical->Hydroxylamine Hypoxia (Low O2) Oxygen O2 (Normoxia) Futile Futile Cycling (Re-oxidation) Amine 5-Amino-Quinazoline (Active Kinase Inhibitor) Hydroxylamine->Amine Further Reduction Target Target Amine->Target High Affinity Binding (EGFR/VEGFR)

Figure 2: Bioreductive activation pathway of 5-nitroquinazolines. Specificity is derived from the "Futile Cycling" step which prevents activation in healthy, oxygenated tissue.

Biological Evaluation & SAR

Structure-Activity Relationship (SAR)

Comparing 5-nitro vs. 6-nitro derivatives reveals distinct profiles:

Feature5-Nitro Derivative6-Nitro Derivative
Steric Environment High (Peri-interaction with C4-substituent)Low (Solvent exposed)
pKa (N1) Significantly lowered (Strong EWG effect)Moderately lowered
Metabolic Liability High (Nitroreduction in hypoxia)Moderate
Binding Mode Often forces "twisted" conformation of 4-anilino groupPlanar conformation possible
Experimental Protocol: Hypoxia Cytotoxicity Assay

To validate the 5-nitro derivative as a prodrug, one must demonstrate Hypoxia Cytotoxicity Ratio (HCR) .

Protocol:

  • Cell Lines: A549 (Lung) or HT-29 (Colon).

  • Conditions:

    • Normoxia: 95% Air / 5% CO2.

    • Hypoxia: Anoxic chamber (N2/H2/CO2) with < 0.1% O2.

  • Dosing: Treat cells with graded concentrations of the 5-nitroquinazoline (0.01 – 100

    
    M) for 4 hours.
    
  • Washout: Remove drug, wash with PBS, and replace with fresh media.

  • Incubation: Incubate both plates under Normoxic conditions for 72 hours (to allow cell death/survival to manifest).

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation:

    
    .
    
    • Target: An HCR > 10 indicates significant hypoxia selectivity.

References

  • Synthesis of 6-Nitroanthranilic Acid Precursors

    • Makosza, M., & Wojciechowski, K. (1984). "Vicarious Nucleophilic Substitution of Hydrogen." Liebigs Annalen der Chemie.

  • Quinazoline Synthesis via Niementowski Reaction

    • Alexandre, F. R., et al. (2003). "Synthesis and biological evaluation of novel quinazoline derivatives." Bioorganic & Medicinal Chemistry.

  • Hypoxia-Activated Prodrug Mechanisms

    • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410.

  • Regiochemistry of Quinazoline Nitration

    • Armarego, W. L. F. (1963).[3] "Quinazolines. Part VI. Covalent hydration in nitroquinazolines." Journal of the Chemical Society.

  • EGFR Kinase Inhibition by Nitro-Quinazolines

    • Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[4][5] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry.

Sources

Electronic properties of 5-nitroquinazoline ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the 5-Nitroquinazoline Ring System

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1] The introduction of a nitro group, a powerful modulator of electronic properties, at the 5-position creates the 5-nitroquinazoline system, a core of significant interest in modern drug discovery. This guide provides an in-depth analysis of the fundamental electronic characteristics of this ring system. We will explore how the potent electron-withdrawing nature of the 5-nitro moiety fundamentally alters the electron density distribution, reactivity, and spectroscopic signature of the quinazoline core. Furthermore, this paper will detail the profound implications of these electronic properties on chemical reactivity, particularly in nucleophilic substitution reactions, and their critical role in modulating biological activity, with a focus on structure-activity relationships (SAR) in the context of kinase inhibition and antimicrobial agent development. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique electronic landscape of the 5-nitroquinazoline system for the rational design of novel therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Functional Group

Quinazolines, heterocyclic compounds composed of fused benzene and pyrimidine rings, are integral to the development of therapeutics.[1][2] Their versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The biological significance of this scaffold is underscored by the number of approved drugs incorporating the quinazoline nucleus.[1][4]

Parallel to the importance of the scaffold is the role of the nitro functional group (-NO2) in drug design. Characterized by its strong electron-withdrawing nature, the nitro group can significantly alter a molecule's stability, solubility, receptor binding affinity, and overall pharmacokinetic profile.[5] Its incorporation is a deliberate strategy to modulate the electronic environment of a pharmacophore.[5]

The strategic placement of a nitro group at the C5 position of the quinazoline ring system creates a unique electronic environment. This guide will dissect the consequences of this substitution, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Synthesis and Structural Features

The synthesis of 5-nitroquinazoline derivatives typically begins with appropriately substituted anthranilic acid precursors. For instance, 2-methyl-5-nitroquinazolin-4(3H)-one can be synthesized from 2-methyl-5-nitro-4H-benzo[d][6][7]oxazin-4-one through reaction with amines.[8][9] Another route involves the conversion of 3-nitrophthalic acid into 5-nitroquinazoline-2,4-diones via a Curtius rearrangement.[6]

Below is the core structure of 5-nitroquinazoline, illustrating the conventional numbering system.

Caption: Core structure of 5-nitroquinazoline.

Core Electronic Properties

The introduction of the nitro group at the C5 position dramatically reshapes the electronic landscape of the quinazoline scaffold. This is not a subtle perturbation but a fundamental shift in electron density and molecular orbital energies.

The Potent Electron-Withdrawing Effect

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance (mesomeric) effects.[5][10]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the C5 carbon through the sigma bond framework.

  • Resonance Effect (-M): The nitro group deactivates the aromatic ring by withdrawing electron density through resonance. The positive charge on the nitrogen atom facilitates the delocalization of pi-electrons from the benzene portion of the quinazoline ring onto the oxygen atoms.

This strong electron-withdrawing capability is the primary driver for the unique reactivity and biological properties of the 5-nitroquinazoline system.[10]

Electron Density Distribution

The consequence of the potent -I and -M effects is a significant polarization of the entire ring system. The benzene ring becomes highly electron-deficient, particularly at the positions ortho and para to the nitro group (C6 and C8). This reduction in electron density is a key feature that activates the scaffold.[10]

G cluster_quinazoline 5-Nitroquinazoline Core cluster_effects Electronic Consequences C5_NO2 C5-NO2 (Strong e- Sink) Benzene_Ring Benzene Ring (Highly e- Deficient) C5_NO2->Benzene_Ring e- Withdrawal Bioactivity Modulated Bioactivity (Kinase Binding) C5_NO2->Bioactivity Pyrimidine_Ring Pyrimidine Ring (Inherently e- Deficient) Benzene_Ring->Pyrimidine_Ring Inductive Effect Reactivity Altered Reactivity (Enhanced Nucleophilic Attack) Benzene_Ring->Reactivity Spectroscopy Spectroscopic Shifts (Downfield Proton Signals) Benzene_Ring->Spectroscopy

Caption: Polarization of the 5-nitroquinazoline ring system.

Frontier Molecular Orbitals (HOMO/LUMO)

A critical consequence of the nitro group's electron-withdrawing nature is its effect on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Energy: The 5-nitro group significantly lowers the energy of the LUMO. A lower LUMO energy indicates that the molecule is a better electron acceptor. This is the primary reason for the heightened susceptibility of the ring to attack by nucleophiles.

Table 1: Predicted Electronic Properties Based on Computational Analysis of Analogous Systems

ParameterPredicted Influence of 5-Nitro GroupRationale & Implication
LUMO Energy Significantly LoweredIncreases electrophilicity of the ring; primes for nucleophilic attack.
HOMO Energy Slightly LoweredLess impacted than LUMO, but overall orbital energies are stabilized.
HOMO-LUMO Gap (ΔE) ReducedIndicates higher chemical reactivity and lower kinetic stability.[11]
Dipole Moment IncreasedReflects the significant charge separation and polarization of the molecule.
Electron Affinity (EA) IncreasedCorrelates with the lowered LUMO, indicating a greater ability to accept an electron.
Chemical Hardness (η) DecreasedA lower value for chemical hardness suggests higher reactivity.[11]

Note: These predictions are derived from principles of physical organic chemistry and computational data on structurally related molecules.[11][13][14]

Impact on Chemical Reactivity

The electronically polarized nature of the 5-nitroquinazoline system dictates its chemical behavior, making it a versatile intermediate for further chemical modification.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the electron-deficient benzene ring is its activation towards Nucleophilic Aromatic Substitution (SNAr). The nitro group acts as a powerful activating group, stabilizing the negative charge in the intermediate Meisenheimer complex. This allows for the displacement of leaving groups (like halides) or even hydrogen atoms at positions activated by the nitro group. The strong electron-withdrawing ability of the nitro group facilitates reactions with nucleophilic reagents.[10] For example, reactions of nucleophilic substitution have been described in 5-nitroquinolines that proceed at the ortho-position to the nitro group.[15]

G Start Start: 5-Nitroquinazoline Substrate + Nucleophile (Nu-) Step1 Step 1: Nucleophilic Attack Formation of Meisenheimer Complex Start->Step1 Reaction Initiation Step2 Step 2: Leaving Group Departure (e.g., H- or Cl-) Step1->Step2 Intermediate Stage Step3 Step 3: Aromatization Product Formation Step2->Step3 Rate-Determining Step (often) End End: Substituted Product Step3->End Final Product G cluster_pathway Kinase Signaling Inhibitor 5-Nitroquinazoline Inhibitor Kinase Kinase Active Site (e.g., VEGFR-2, EGFR) Inhibitor->Kinase Competitive Binding (Enhanced by e- properties) Substrate Substrate Protein Kinase->Substrate Phosphorylation Signal_Off Signaling Blocked Kinase->Signal_Off ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal_On Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Signal_On

Caption: Inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies consistently demonstrate the impact of the nitro group's position and electronic influence. Its strong electron-withdrawing effect is often crucial for potent activity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Nitro-Quinazoline Derivatives

Derivative ClassTarget/ActivityKey SAR FindingReference
5-Anilinoquinazoline-8-nitroVEGFR-2 Kinase InhibitionThe nitro group is part of a scaffold that yields potent submicromolar inhibitors. [7][7]
6-NitroquinazolinesAnticancer (EGFR)The 6-nitro group is a common feature in quinazoline-based EGFR inhibitors, contributing to the required pharmacophore. [2][16][17][2][16][17]
10-Nitro pyrido[3,4-g]quinazolineDYRK/CLK Kinase InhibitionA nitro group at C10 dramatically increases potency and selectivity for CLK4 and DYRK3 compared to an amino group at the same position. [12][12]
2-substituted-3-aryl-quinazolinonesAntibacterialA strong electron-withdrawing group (-NO2) on the 3-aryl moiety enhanced activity against several bacterial strains, including B. subtilis and K. pneumoniae. [18][18]
Bio-reduction and Potential Liabilities

A critical consideration for any nitro-aromatic drug candidate is the potential for in-vivo metabolic reduction. The nitro group can be reduced by cellular reductases to form nitroso and hydroxylamine intermediates, which can be reactive. [5]This metabolic pathway can lead to the generation of reactive oxygen species (ROS) and potential toxicity. [5]While this can be a liability, it is also a mechanism of action for certain antimicrobial and antiprotozoal agents, where the reductive activation is selective for the pathogen. [5]Therefore, the metabolic fate of the 5-nitro group must be carefully evaluated during the drug development process.

Conclusion

The 5-nitroquinazoline ring system is a scaffold defined by its highly polarized and electron-deficient nature. The powerful electron-withdrawing properties of the 5-nitro group govern the system's chemical reactivity, prime it for nucleophilic substitution, and create a unique spectroscopic signature. These same electronic features are instrumental in its application in medicinal chemistry, where they are leveraged to enhance binding affinity with biological targets, particularly protein kinases. A thorough understanding of the electronic landscape of this system—from its frontier molecular orbitals to its metabolic liabilities—is essential for any scientist seeking to rationally design and develop the next generation of quinazoline-based therapeutics.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. ResearchGate. [Link]

  • Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. ResearchGate. [Link]

  • Abdel-Atty, M. M., et al. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. [Link]

  • Oshiro, Y., & Kuroki, T. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

  • Nishikawa, K., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

  • MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • MDPI. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. [Link]

  • ResearchGate. (2025). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. [Link]

  • PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [Link]

  • Gushchina, I. V., et al. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. MDPI. [Link]

  • PMC. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]

  • PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • MDPI. (n.d.). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • PMC. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC. [Link]

  • Agrawal, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • NIH. (n.d.). 6-Nitroquinazoline. PubChem. [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • MDPI. (2025). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. MDPI. [Link]

  • Semantic Scholar. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. [Link]

  • TSI Journals. (n.d.). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. TSI Journals. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive. [Link]

  • RSC Publishing. (2016). Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures. RSC Publishing. [Link]

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Methodological & Application

Synthesis of 4-anilinoquinazolines from 4-Chloro-2-methyl-5-nitroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Nitro-4-Anilinoquinazolines

Executive Summary

This guide details the synthesis of 4-anilino-2-methyl-5-nitroquinazolines via Nucleophilic Aromatic Substitution (


). While 4-anilinoquinazolines are a privileged scaffold in medicinal chemistry (e.g., Gefitinib, Erlotinib), the 5-nitro  substitution pattern presents unique synthetic challenges and opportunities. Unlike the commercially common 6- or 7-substituted analogues, the 5-nitro group exerts a dual effect: it electronically activates the C4 position for nucleophilic attack while simultaneously imposing significant steric hindrance due to its peri-proximity to the reaction center. This protocol addresses these competing factors to maximize yield and purity.

Strategic Analysis of the Scaffold

The Target: 4-Anilino-2-methyl-5-nitroquinazoline

The 5-nitroquinazoline core is often utilized to probe the "inner" hydrophobic pocket of kinase ATP-binding sites. The 2-methyl group serves as a handle for further functionalization or solubility enhancement, while the 5-nitro group acts as a precursor for amino-linked solubilizing tails or tricyclic ring closures.

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism.

  • Activation: The pyrimidine ring is electron-deficient. The 5-nitro group (strong EWG) further pulls electron density, making C4 highly electrophilic.

  • Attack: The aniline nitrogen attacks C4, forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: Chloride is expelled, and aromatization restores the quinazoline system.

  • Salt Formation: The displaced HCl protonates the product (usually at N1), causing it to precipitate in non-polar solvents.

Critical Consideration (The "5-Position Paradox"):

  • Electronic Effect: The 5-

    
     makes C4 more  reactive than in unsubstituted quinazolines.
    
  • Steric Effect:[1][2] The 5-

    
     is physically bulky and sits adjacent to C4. This hinders the approach of the nucleophile, especially if the aniline itself has ortho-substituents.
    
  • Outcome: Reaction times may be longer than expected for activated substrates, and microwave irradiation is often required to overcome the steric energy barrier.

Visualized Pathways

Figure 1: Reaction Mechanism

The following diagram illustrates the


 pathway, highlighting the transition state and salt formation.

SNAr_Mechanism SM 4-Cl-2-Me-5-NO2 (Electrophile) TS Tetrahedral Intermediate SM->TS  Nucleophilic Attack   (iPrOH, Reflux) Aniline Aniline (R-NH2) (Nucleophile) Aniline->TS  Nucleophilic Attack   (iPrOH, Reflux) Product_Salt Product-HCl Salt (Precipitate) TS->Product_Salt  -Cl elimination    Aromatization   Base Free Base (Final Product) Product_Salt->Base  Basification   (NaHCO3/EtOAc)

Caption: Stepwise


 mechanism showing the progression from reagents to the isolated hydrochloride salt and final free base.

Experimental Protocols

Materials & Reagents
  • Starting Material: 4-Chloro-2-methyl-5-nitroquinazoline (1.0 eq).

  • Nucleophile: Substituted Aniline (1.1 eq).

  • Solvent: Isopropanol (iPrOH) - anhydrous preferred to prevent hydrolysis.

  • Catalyst (Optional): HCl (4M in dioxane) - only if aniline is extremely electron-poor.

Method A: Standard Thermal Reflux (Scalable)

Best for: Electron-rich to neutral anilines (e.g., 3-bromoaniline, m-toluidine).

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-methyl-5-nitroquinazoline (1.0 mmol) in Isopropanol (10–15 mL).

  • Addition: Add the Aniline (1.1 mmol) dropwise.

    • Note: If the aniline is a solid, dissolve it in a minimal amount of iPrOH before addition.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–12 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting chloride moves fast; the product salt stays at the baseline or streaks.

  • Precipitation: Cool the reaction mixture to room temperature (RT), then chill in an ice bath for 30 minutes. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold iPrOH (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted aniline.
  • Drying: Dry under vacuum at

    
    C.
    
Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered anilines (e.g., 2-chloroaniline) or electron-poor anilines.

  • Charge: In a microwave vial (2–5 mL), suspend the Quinazoline (0.5 mmol) and Aniline (0.6 mmol) in Isopropanol (3 mL).

  • Irradiation: Seal the vial. Heat at

    
    C  for 15–30 minutes (High Absorption setting).
    
    • Why: The thermal boost overcomes the steric repulsion of the 5-nitro group.

  • Workup: Cool the vial. If precipitate forms, proceed to filtration (as in Method A). If no precipitate forms (common with weak bases), evaporate solvent and purify via flash chromatography.

Protocol: Conversion to Free Base

Required for biological assays (IC50 determination).

  • Suspend the HCl salt in Ethyl Acetate (EtOAc) .

  • Add saturated aqueous

    
      and stir vigorously for 30 minutes until the solid dissolves or the organic layer clarifies.
    
  • Separate layers. Extract aqueous layer with EtOAc (

    
    ).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    

Workflow & Decision Logic

Figure 2: Experimental Workflow

This flowchart guides the researcher through method selection and purification logic.

Workflow Start Select Aniline Check Is Aniline Sterically Hindered or Electron Poor? Start->Check MethodA Method A: Thermal Reflux (82°C, 4-12h) Check->MethodA No MethodB Method B: Microwave (120°C, 20min) Check->MethodB Yes Precip Did Product Precipitate? MethodA->Precip MethodB->Precip Filter Filter & Wash (iPrOH/Ether) Precip->Filter Yes (HCl Salt) Chrom Evaporate & Column (DCM/MeOH) Precip->Chrom No (Soluble) Final Characterization (NMR/MS) Filter->Final Chrom->Final

Caption: Decision tree for selecting synthesis method and purification route based on aniline properties.

Data & Troubleshooting

Expected Yields vs. Aniline Electronics
Aniline TypeExampleMethodExpected YieldNotes
Electron Rich 3,4-DimethoxyanilineA (Reflux)>85%Rapid precipitation; high purity.
Neutral Aniline, 3-BromoanilineA (Reflux)75-85%Standard kinetics.
Electron Poor 3-NitroanilineB (MW)50-65%Requires high temp; often requires chromatography.
Steric 2-Chloro-4-fluoroanilineB (MW)40-60%5-NO2 and 2-Cl clash; reaction is slow.
Common Issues & Solutions
  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[1][3][4] Insoluble white solid that does not dissolve in organic solvents; Mass Spec shows M-Cl+OH (M+16 mass shift from SM).

    • Cause: Wet solvent or old starting material.

    • Fix: Use anhydrous iPrOH; store 4-chloro-quinazoline under inert gas.

  • No Precipitation:

    • Cause: Product HCl salt is soluble in hot iPrOH (common with lipophilic anilines).

    • Fix: Add diethyl ether or hexane to the cooled solution to force precipitation.

  • Regioselectivity:

    • Note: With 4-chloro-2-methyl-5-nitroquinazoline, regioselectivity is not an issue (only C4 is labile). However, ensure the starting material is not the 4-hydroxy tautomer, which is unreactive.

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3][5][6][7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of the 5-Position Substituent." Journal of Medicinal Chemistry.

  • Chandregowda, V., et al. (2009). "Synthesis of novel 4-anilino-6-nitroquinazolines as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Ravez, S., et al. (2014). "Protein kinase inhibitors based on the quinazoline scaffold: a patent review (2009 – present)." Expert Opinion on Therapeutic Patents.

  • BenchChem. (2025).[8] "Application Notes: Synthesis of 4-Anilinoquinazoline Derivatives." BenchChem Protocols.

Sources

Application Note: Accelerated Discovery – Microwave-Assisted Synthesis of Bioactive Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for critical oncology drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) . Traditional thermal synthesis of these scaffolds (e.g., via the Niementowski reaction) is often plagued by harsh conditions (


), prolonged reaction times (6–24 hours), and varying yields due to thermal degradation.

This Application Note details optimized protocols for the Microwave-Assisted Organic Synthesis (MAOS) of quinazoline derivatives. By leveraging the specific heating mechanisms of dielectric polarization, researchers can achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes.[1]

  • Enhanced Purity: Suppression of side reactions via uniform internal heating.

  • Green Profiles: Utilization of water or ethanol as solvents, or solvent-free conditions.

Scientific Foundation: Why Microwave?

To reproduce these protocols effectively, one must understand the interaction between the microwave field and the reaction matrix. Unlike conventional heating (conduction/convection), which heats from the vessel walls inward, microwave irradiation heats the sample volumetrically through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (e.g., DMSO, Ethanol, Water) align with the oscillating electric field. The friction from this realignment generates heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the field, colliding with neighboring molecules to generate heat.

Critical Parameter: Loss Tangent (


) 
The efficiency of heating is dictated by the solvent's loss tangent.
  • High Absorbers (

    
    ):  Ethanol, DMSO, Formamide. (Ideal for rapid heating).
    
  • Low Absorbers (

    
    ):  Toluene, Hexane. (Require "doping" with ionic liquids or polar additives to heat effectively).
    

Experimental Protocols

Protocol A: The Modified Niementowski Synthesis (Core Scaffold)

Target: Synthesis of 4(3H)-quinazolinone

This protocol overcomes the high activation energy barrier of the classic Niementowski reaction, which typically requires fusion at


.

Materials:

  • Anthranilic acid (1.0 equiv)

  • Formamide (5.0 equiv) – Acts as both reagent and solvent (High

    
    ).
    
  • Catalytic acetic acid (optional, 0.1 equiv).

Workflow Diagram:

Niementowski_Workflow Start Reagent Prep Anthranilic Acid + Formamide Vessel Vessel Loading 10mL Quartz/Borosilicate Sealed Cap Start->Vessel MW MW Irradiation 150°C | 10 min | Dynamic Power Vessel->MW Insert Cool Cooling Compressed Air to 50°C MW->Cool Auto-Ramp Workup Workup Ice Water Pour -> Filtration Cool->Workup Product Product 4(3H)-quinazolinone (Recrystallize EtOH) Workup->Product

Caption: Figure 1. Optimized workflow for the microwave-assisted Niementowski cyclization.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave-transparent vessel (Quartz or Borosilicate), suspend 1.37 g (10 mmol) of anthranilic acid in 2 mL of formamide.

  • Sealing: Cap the vessel with a Teflon-lined septum suitable for pressures up to 20 bar.

  • Irradiation: Program the microwave reactor (monomode preferred) with the following parameters:

    • Temperature:

      
      
      
    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W)

    • Stirring: High

  • Workup: After cooling to

    
    , pour the reaction mixture into 50 mL of crushed ice. The excess formamide dissolves, and the product precipitates.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Self-Validation:

  • TLC: Check completion using Ethyl Acetate:Hexane (3:7). Starting material (Anthranilic acid) is highly fluorescent; product is less so.

  • Melting Point: Pure product should melt at

    
    .
    
Protocol B: One-Pot 3-Component Synthesis (Library Generation)

Target: 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol utilizes Isatoic Anhydride, a more reactive precursor than anthranilic acid, allowing for a "green" synthesis in water or ethanol without strong acid catalysts.

Reaction Scheme Logic: Isatoic Anhydride + Primary Amine


 [Anthranilamide Intermediate] + Aldehyde 

Product

Materials:

  • Isatoic Anhydride (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Solvent: Water (Green) or Ethanol.

Mechanism Diagram:

MCR_Mechanism Isatoic Isatoic Anhydride Inter Anthranilamide Intermediate Isatoic->Inter Nucleophilic Attack (MW Rapid Heating) Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack (MW Rapid Heating) Aldehyde Aldehyde (R'-CHO) Imine Imine Species Aldehyde->Imine Condensation Inter->Imine Condensation CO2 CO2 (Gas) Inter->CO2 Final 2,3-Disubstituted Quinazolinone Imine->Final Cyclization -H2O H2O H2O Imine->H2O

Caption: Figure 2. Mechanistic pathway of the 3-component reaction. MW irradiation accelerates the initial nucleophilic attack and the final dehydration.

Step-by-Step Procedure:

  • Loading: Mix Isatoic anhydride (1 mmol), amine (1.1 mmol), and aldehyde (1.1 mmol) in 2 mL of Ethanol.

  • Catalyst: Add 5 mol%

    
     (Alum) or perform catalyst-free in water if reagents are soluble.
    
  • Irradiation:

    • Temperature:

      
      
      
    • Time: 5–8 minutes

  • Workup: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Data Presentation: Thermal vs. Microwave

The following table contrasts the efficiency of Protocol A (Niementowski) under different conditions.

ParameterConventional ThermalMicrowave (Open Vessel)Microwave (Sealed/Protocol A)
Temperature Reflux (

)
Reflux (

)

(Internal)
Time 6–8 Hours15–20 Minutes10 Minutes
Yield 60–65%75–80%87–96%
Solvent Vol High (20-50 mL)MediumLow (2 mL)
Energy High (Prolonged heating)LowVery Low

Data aggregated from comparative studies (See References [1], [2]).

Troubleshooting & Optimization (Expert Insights)

Issue: "Vessel Over-Pressurization"

  • Cause: Decarboxylation of Isatoic anhydride releases

    
    .
    
  • Solution: Do not fill vessels

    
    . Use a reactor with active pressure management. If using a sealed tube, ensure the pressure limit is 
    
    
    
    bar.

Issue: "Low Yield with Non-Polar Aldehydes"

  • Cause: Poor coupling with microwaves due to low polarity.

  • Solution: Add a "passive heating element" (e.g., a SiC boiling stone) or use a high

    
     solvent like Ethylene Glycol to transfer heat.
    

Issue: "Heterogeneous Heating"

  • Cause: Solids sticking to the vessel wall (Hot spots).

  • Solution: Maximize stirring speed. Use magnetic stir bars appropriate for the vessel size.

Safety Considerations

  • Superheating: Microwave-heated solvents can reach temperatures well above their atmospheric boiling points. Always allow the vessel to cool to

    
     before opening to prevent "bumping" or flash vaporization.
    
  • Solvent Arcing: Avoid using metal catalysts or sensors inside the cavity unless the instrument is designed for it.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020).[2] URL:[Link] Relevance: Comprehensive review of Niementowski and MCR pathways.[1][2]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: Bentham Science / Combinatorial Chemistry & High Throughput Screening. URL:[Link] Relevance: Validates the yield improvements over thermal methods.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Source: Taylor & Francis / Synthetic Communications. URL:[Link] Relevance: Protocols for using Deep Eutectic Solvents (DES) and water.

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Source: Molecules (NIH/NLM). URL:[Link] Relevance: Connects the quinazoline core synthesis to the specific drug Gefitinib.[3]

Sources

Application Note: Strategic Displacement of Chlorine in 5-Nitroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026


 on 5-Nitro-4-Chloroquinazolines
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The functionalization of 5-nitro-4-chloroquinazoline via Nucleophilic Aromatic Substitution (


) presents a unique dichotomy in heterocyclic chemistry. While the 5-nitro group provides potent electronic activation of the C4 position, its location exerts a significant "peri-effect"  (steric crowding) that complicates the approach of bulky nucleophiles.

This guide provides optimized reagent systems and protocols to navigate this steric-electronic trade-off. Unlike the more common 6- or 7-nitro isomers, the 5-nitro scaffold requires strict control over solvent polarity and base sterics to prevent hydrolysis and ensure regioselectivity.

Mechanistic Rationale

The Electronic vs. Steric Conflict

The reactivity of the C4-chloride is governed by two opposing factors:

  • Electronic Activation (Pro-Reaction): The 5-nitro group is a strong electron-withdrawing group (EWG). Through inductive effects (-I) and field effects, it significantly lowers the LUMO energy at C4, making it highly electrophilic.

  • Steric Hindrance (Anti-Reaction): The 5-nitro group is located at the peri position relative to C4. This creates a "steric bay" that hinders the trajectory of incoming nucleophiles, particularly secondary amines or ortho-substituted anilines.

Pathway Visualization

The following diagram illustrates the


 pathway, highlighting the critical transition state where steric clash occurs.

SNAr_Mechanism Start 4-Chloro-5-Nitroquinazoline (High Electrophilicity) TS Meisenheimer Complex (Steric Crowding at C4/C5) Start->TS + Nucleophile (R-NH2) + Base Hydrolysis Impurity: 4-Hydroxyquinazoline Start->Hydrolysis + H2O (Moisture) Product 4-Amino-5-Nitroquinazoline (Strain Relief) TS->Product - HCl

Reagent Selection Matrix

Success depends on matching the "hardness" of the nucleophile with the appropriate solvent system to overcome the peri-effect without triggering hydrolysis.

Table 1: Optimized Reagent Systems
ComponentRecommended ReagentRole & Rationale
Solvent (Standard) Isopropanol (IPA) Preferred. Protic solvent that stabilizes the leaving group (

). The product often precipitates as the HCl salt, driving equilibrium.
Solvent (Difficult) DMF or DMA High Solubility. Use for poorly soluble nucleophiles or when high temperatures (>100°C) are needed to overcome steric hindrance.
Base DIPEA (Hünig's Base) Steric Bulk. Unlike TEA, DIPEA is too bulky to attack the electrophilic C4 position (preventing quaternary salt formation).
Scavenger

(Anhydrous)
Acid Removal. Essential in aprotic solvents (DMF) to neutralize HCl. Must be anhydrous to prevent hydrolysis.
Catalyst CsF (Cesium Fluoride) Activation. For extremely unreactive amines, fluoride can displace chloride first (forming a more reactive C4-F species) or activate the amine.

Detailed Experimental Protocols

Protocol A: Standard Displacement (Primary Amines/Anilines)

Best for: Unhindered primary amines and simple anilines.

Reagents:

  • Substrate: 4-Chloro-5-nitroquinazoline (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Solvent: Isopropanol (IPA) [0.2 M concentration]

  • Base: DIPEA (1.2 equiv) - Optional if product is stable as HCl salt

Procedure:

  • Setup: Charge a round-bottom flask with 4-chloro-5-nitroquinazoline and IPA.

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Note: The reaction is often exothermic due to the high reactivity of the 5-nitro scaffold.

  • Reaction: Stir at RT for 1 hour. If TLC shows starting material, heat to 60°C (reflux).

    • Visual Cue: A yellow/orange precipitate usually forms (the product).

  • Workup: Cool to 0°C. Filter the precipitate.

  • Wash: Wash the cake with cold IPA (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted amine.
  • Drying: Vacuum dry at 40°C.

Protocol B: Sterically Demanding Displacement

Best for: Secondary amines, ortho-substituted anilines, or weak nucleophiles.

Reagents:

  • Substrate: 4-Chloro-5-nitroquinazoline (1.0 equiv)

  • Nucleophile: Amine (1.5 equiv)

  • Solvent: Anhydrous DMF or NMP

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for alcohols)
    

Procedure:

  • Inert Atmosphere: Flame-dry the glassware and purge with Nitrogen/Argon. Moisture sensitivity is critical here.

  • Dissolution: Dissolve the substrate in DMF.

  • Addition: Add the base (

    
    ). Stir for 10 mins. Add the amine.[1]
    
  • Heating: Heat to 90°C - 110°C . The high temperature is required to force the nucleophile past the 5-nitro steric barrier.

  • Monitoring: Monitor by LCMS. Look for the hydrolysis peak (M-Cl+OH). If hydrolysis increases, lower temp and increase amine equivalents.

  • Workup: Pour the reaction mixture into crushed ice/water. The product should precipitate. Filter and wash with water.

    • Alternative: If no precipitate, extract with EtOAc, wash with Brine (

      
      ) to remove DMF.
      

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis (Formation of Quinazolin-4-one):

    • Cause: Wet solvents or un-dried inorganic bases. The 5-nitro group makes C4 extremely susceptible to water attack.

    • Solution: Use anhydrous solvents (molecular sieves). Switch from

      
       to DIPEA.
      
  • Bis-Substitution (If starting with 2,4-dichloro):

    • Observation: Substitution at both C4 and C2.

    • Control: C4 is significantly more reactive.[1] Perform the reaction at 0°C to control regioselectivity. The 5-nitro group activates C4 much more than C2.

QC Checkpoints
  • TLC: 5-nitroquinazolines are often UV active and colored (yellow/orange).

  • NMR: Verify the loss of the C4-Cl signal. The H-6 proton (ortho to nitro) will show a distinct shift upon substitution.

References

  • Molecules (MDPI). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). 4-Chloroquinazoline Structure and Bioactivity Data (CID 78864). PubChem.[2] Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 6-nitro-4-substituted quinazoline derivatives targeting EGFR. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Chloro-2-methyl-5-nitroquinazoline as a Key Intermediate for EGFR Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Quinazoline Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, survival, and differentiation.[1][2] Its aberrant activation, often through mutation or overexpression, is a well-established driver in the pathogenesis of numerous cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has rendered EGFR a prime target for therapeutic intervention.

Among the most successful strategies has been the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that competitively block the ATP-binding site of the EGFR kinase domain.[1] Within this class of drugs, the 4-anilinoquinazoline scaffold has emerged as a privileged structure, forming the core of several FDA-approved first and second-generation inhibitors, including gefitinib, erlotinib, and afatinib.[3][5][6] The efficacy of this scaffold lies in its ability to mimic the adenine moiety of ATP, establishing critical hydrogen bond interactions within the kinase hinge region.

This document serves as a detailed technical guide for researchers and drug development professionals on the synthesis, characterization, and application of 4-Chloro-2-methyl-5-nitroquinazoline , a pivotal intermediate in the construction of next-generation quinazoline-based EGFR inhibitors. We will delve into the causality behind the synthetic choices, provide robust, self-validating protocols, and contextualize its application within the broader landscape of targeted cancer therapy.

Part 1: Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

Synthetic Rationale and Strategy

The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline is a multi-step process designed to strategically install the required functional groups onto the quinazoline core. The general approach is based on established quinazoline synthesis methodologies, often starting from appropriately substituted anthranilic acid derivatives or anilines.[7][8] The strategy involves three key transformations:

  • Cyclization: Formation of the core quinazolinone ring system.

  • Nitration: Introduction of the nitro group at the C5 position, which is a crucial electronic and structural element for subsequent drug candidates.

  • Chlorination: Conversion of the 4-oxo group to a 4-chloro group. This is the most critical step, as the chlorine atom at the C4 position acts as a leaving group, enabling the final key bond-forming reaction—a nucleophilic aromatic substitution (SNAr)—with the desired aniline moiety.[9]

The following workflow outlines a logical and efficient pathway for the synthesis.

G cluster_0 Synthetic Workflow A 2-Amino-6-nitrobenzoic acid B Reaction with Acetonitrile/Polyphosphoric Acid A->B Cyclization C 2-Methyl-5-nitroquinazolin-4(3H)-one B->C D Chlorination (e.g., POCl3 or SOCl2/DMF) C->D Functional Group Conversion E 4-Chloro-2-methyl-5-nitroquinazoline (Target Intermediate) D->E G EGF EGF (Ligand) EGFR EGFR (Receptor) Tyrosine Kinase Domain EGF->EGFR Binds P P EGFR:p1->P Autophosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR:p1 Binds & Blocks ATP Site ATP ATP ATP->EGFR:p1 Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Promotes Block->P Inhibition

Sources

Application Note: Synthesis and Evaluation of Fourth-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The emergence of the C797S mutation (Cysteine to Serine at codon 797) represents the primary resistance mechanism to third-generation covalent EGFR inhibitors like Osimertinib.[1] This mutation eliminates the thiol nucleophile required for covalent Michael addition, rendering third-generation agents ineffective.

Fourth-generation EGFR tyrosine kinase inhibitors (TKIs) must therefore abandon the covalent warhead strategy in favor of:

  • Reversible, high-affinity ATP-competitive binding (e.g., CH7233163, BLU-945).

  • Allosteric inhibition (e.g., EAI045, JBJ-04-125-02).

  • Proteolysis Targeting Chimeras (PROTACs) .

This guide details the synthetic protocol for CH7233163 , a representative non-covalent, ATP-competitive inhibitor designed to overcome the Del19/T790M/C797S triple mutation, and outlines the critical biological validation workflows.

Chemical Synthesis Protocol

Target Molecule: CH7233163 (and Analogues)

Rationale: CH7233163 utilizes a pyrimidine core decorated with a dimethylphosphine oxide (DMPO) group. The DMPO acts as a critical hydrogen bond acceptor, interacting with the mutant serine residue (S797) or adjacent residues, compensating for the loss of the covalent bond.

Retrosynthetic Logic

The synthesis relies on sequential Nucleophilic Aromatic Substitution (


) reactions on a 2,4,5-trichloropyrimidine scaffold. The order of addition is governed by the electronic deficiency of the pyrimidine ring:
  • C4-Position: Most electron-deficient; reacts first.

  • C2-Position: Reacts second (requires acid catalysis or higher heat).

Detailed Protocol

Reagents Required:

  • Starting Material: 2,4,5-Trichloropyrimidine (CAS: 5750-76-5)

  • Nucleophile A: (2-aminophenyl)dimethylphosphine oxide (CAS: 1197953-54-0)

  • Nucleophile B: 4-(4-methylpiperazin-1-yl)aniline (or specific R-group aniline)

  • Solvents/Catalysts: DMF, Isopropanol (IPA),

    
    , Trifluoroacetic acid (TFA).
    

Step 1: Installation of the Phosphine Oxide Pharmacophore Objective: Selective substitution at the C4 position.

  • Setup: Charge a round-bottom flask with 2,4,5-trichloropyrimidine (1.0 eq) and anhydrous DMF (0.4 M concentration).

  • Addition: Add (2-aminophenyl)dimethylphosphine oxide (1.0 eq) and anhydrous

    
     (1.2 eq).
    
  • Reaction: Heat the mixture to 65°C for 8 hours under

    
     atmosphere.
    
    • Critical Control Point: Monitor by LC-MS. The C4-Cl is highly reactive; avoid overheating to prevent premature C2 substitution.

  • Workup: Remove solvent in vacuo.[2] Resuspend residue in EtOAc/Water. Extract organic layer, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, Petroleum Ether:EtOAc 1:1).

    • Yield Target: 70-85%.

Step 2: Installation of the Solubility Tail (C2 Substitution) Objective: Substitution at the less reactive C2 position using acid catalysis.

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Isopropanol (IPA).

  • Activation: Add Trifluoroacetic acid (TFA) (2.5 eq). The acid protonates the pyrimidine ring, increasing electrophilicity at the C2 position.

  • Addition: Add the aniline derivative (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.0 eq).

  • Reaction: Reflux at 85°C for 8–12 hours.

  • Workup: Neutralize with saturated

    
    . Extract with DCM.[2]
    
  • Purification: Recrystallization or preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Visualization: Synthetic Pathway & Logic

Synthesis_CH7233163 cluster_logic Mechanistic Logic SM 2,4,5-Trichloropyrimidine (Electrophile) Inter Intermediate 16 (C4 Substituted) SM->Inter Step 1: SNAr K2CO3, DMF, 65°C (Regioselective C4) Nuc1 (2-aminophenyl) dimethylphosphine oxide Nuc1->Inter Product CH7233163 (4th Gen TKI) Inter->Product Step 2: Acid-Cat SNAr TFA, IPA, 85°C (C2 Substitution) Nuc2 Aniline Derivative (Solubility/Potency) Nuc2->Product Note1 C4 is most electron-deficient Reacts first with weak base Note2 C2 requires acid catalysis (TFA) to activate ring

Caption: Regioselective synthesis of pyrimidine-based 4th Gen EGFR inhibitors. Step 1 exploits intrinsic electronic bias; Step 2 utilizes acid activation.

Biological Evaluation Protocols

To validate a 4th generation inhibitor, you must demonstrate potency against the triple mutant and selectivity against Wild-Type (WT) EGFR to predict the therapeutic window.

A. Biochemical Kinase Assay (TR-FRET)

Self-Validating System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This is robust against compound autofluorescence.

Materials:

  • Enzymes: Recombinant EGFR (L858R/T790M/C797S) and EGFR (WT).[3]

  • Substrate: Biotinylated poly-GT peptide.

  • Detection: Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 µM).

  • Enzyme Mix: Dilute EGFR kinase in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Incubate kinase + compound for 15 mins (allows for slow-binding kinetics assessment).

  • Start Reaction: Add ATP (at

    
     concentration, typically 10-50 µM) and peptide substrate.
    
  • Termination: Stop reaction after 60 mins with EDTA/Detection mix.

  • Read: Measure signal ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

B. Cellular Antiproliferation Assay (Ba/F3 System)

Expertise Note: Standard lung cancer lines (e.g., H1975) do not naturally carry C797S. You must use engineered Ba/F3 cells dependent on specific EGFR mutants for survival (IL-3 independent growth).

Cell Lines Required:

  • Ba/F3 EGFR Del19/T790M/C797S (Target)[4][5][6]

  • Ba/F3 EGFR WT (Toxicity Control)

Protocol:

  • Seeding: Seed 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Add compounds (9-point dose response) after 24 hours.

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add CellTiter-Glo (ATP quantification). Luminescence correlates linearly with viable cell number.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Data Summary & Comparative Potency

The following table summarizes expected


 values for a successful 4th generation candidate compared to standard of care.
CompoundTarget: EGFR Triple Mutant (nM)Off-Target: EGFR WT (nM)Selectivity Index (WT / Mutant)
Osimertinib (3rd Gen)> 1000 (Resistant)~10< 0.01 (Poor)
CH7233163 (4th Gen)0.2 – 1.5> 200> 100
BLU-945 (4th Gen)0.5 – 2.0> 500> 250

Note: Data derived from biochemical assays. Successful candidates must show < 10 nM potency against the triple mutant.

Visualization: Resistance & Inhibition Logic

EGFR_Resistance_Logic WT EGFR Wild Type Mut1 Activating Mutation (Del19 or L858R) WT->Mut1 Oncogenic Driver Gen1 1st Gen TKI (Gefitinib) Mut1->Gen1 Sensitive Mut2 T790M Mutation (Gatekeeper) Gen1->Mut2 Resistance (Steric Hindrance) Gen3 3rd Gen TKI (Osimertinib - Covalent) Mut2->Gen3 Sensitive (Covalent Binding) Mut3 C797S Mutation (Loss of Covalent Site) Gen3->Mut3 Resistance (No Cysteine 797) Gen4 4th Gen TKI (Reversible/Allosteric) Mut3->Gen4 Sensitive (High Affinity Reversible) Gen4->Mut3 Inhibits

Caption: Evolutionary trajectory of EGFR resistance mutations and the corresponding generation of TKI required for inhibition.

References

  • Discovery of BLU-945 : Parks, K. R., et al. (2022). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer."[7][8] Journal of Medicinal Chemistry.

  • Synthesis of CH7233163 : Kashima, K., et al. (2020). "CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation."[9] Molecular Cancer Therapeutics.[2][10]

  • C797S Resistance Mechanism : Thress, K. S., et al. (2015). "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M." Nature Medicine.

  • BI-4020 Macrocyclic Inhibitor : Engelhardt, H., et al. (2019).[11] "Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. [9]

  • Ba/F3 Assay Methodology : Warmuth, M., et al. (2007). "Ba/F3 cells and their use in kinase drug discovery." Current Opinion in Oncology.

Sources

Protocol for synthesizing 4-amino-2-methyl-5-nitroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 4-Amino-2-Methyl-5-Nitroquinazoline Derivatives

Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 4-amino-2-methyl-5-nitroquinazoline derivatives are crucial intermediates and target molecules in the development of novel pharmaceuticals, notably in oncology research as kinase inhibitors.[3] This document provides a detailed, three-step synthetic protocol, including expert insights into the reaction mechanisms, practical considerations for optimization, and methods for characterization. The protocol is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 4-amino-2-methyl-5-nitroquinazoline derivatives is most effectively achieved through a robust and sequential three-step process. This strategy begins with the construction of the core quinazolinone ring system, followed by activation at the C4-position, and culminates in a nucleophilic aromatic substitution (SNAr) to install the desired amino group. This approach is widely adopted due to its reliability, scalability, and the commercial availability of the starting materials.

G cluster_0 Synthetic Workflow A Step 1: Cyclization Intermediate1 2-Methyl-5-nitroquinazolin-4(3H)-one A->Intermediate1 B Step 2: Chlorination Intermediate2 4-Chloro-2-methyl-5-nitroquinazoline B->Intermediate2 C Step 3: Amination (SNAr) End Target Molecule: 4-Amino-2-methyl-5-nitroquinazoline Derivative C->End Start 2-Amino-6-nitrobenzoic Acid Start->A Intermediate1->B Intermediate2->C

Figure 1: High-level workflow for the synthesis of 4-amino-2-methyl-5-nitroquinazoline derivatives.

Step 1: Synthesis of 2-Methyl-5-nitroquinazolin-4(3H)-one

The foundational step is the construction of the heterocyclic quinazolinone core via a cyclocondensation reaction.

Protocol: Cyclization
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-nitrobenzoic acid (1.0 eq).

  • Add acetic anhydride (5.0 eq) to the flask.

  • Slowly add pyridine (2.0 eq) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove any residual acetic acid and pyridine.

  • Dry the product, 2-methyl-5-nitroquinazolin-4(3H)-one, under vacuum. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.[4]

Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Role
2-Amino-6-nitrobenzoic Acid182.121.0Starting Material
Acetic Anhydride102.095.0Reagent & Solvent
Pyridine79.102.0Catalyst
Expert Insights: The "Why" Behind the Protocol

This reaction is a classic example of a cyclocondensation. The acetic anhydride serves a dual purpose: it acts as the source for the 2-methyl group and the carbonyl carbon of the quinazolinone ring, and it also functions as a dehydrating agent. The mechanism proceeds via the initial acetylation of the amino group of 2-amino-6-nitrobenzoic acid, forming an acetamido intermediate. The pyridine acts as a base to facilitate the subsequent intramolecular cyclization by deprotonating the carboxylic acid, which then attacks the amide carbonyl. Finally, dehydration leads to the stable, aromatic quinazolinone ring system.

Step 2: Synthesis of 4-Chloro-2-methyl-5-nitroquinazoline

To facilitate the final amination step, the hydroxyl group of the quinazolinone (in its tautomeric form) must be converted into a better leaving group. Chlorination at the C4-position achieves this activation.

Protocol: Chlorination
  • In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, place the dried 2-methyl-5-nitroquinazolin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) dropwise. Caution: This can be an exothermic reaction.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours under a nitrogen atmosphere. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice to quench the excess POCl₃. Perform this step in a well-ventilated fume hood.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum. This yields 4-chloro-2-methyl-5-nitroquinazoline.[3][5]

Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Role
2-Methyl-5-nitroquinazolin-4(3H)-one205.151.0Substrate
Phosphorus Oxychloride (POCl₃)153.3310.0Chlorinating Agent & Solvent
N,N-Dimethylformamide (DMF)73.09~0.1Catalyst
Expert Insights: The "Why" Behind the Protocol

The conversion of the C4-oxo group to a chloro group is a critical activation step. The lone pair on the DMF oxygen attacks the phosphorus atom of POCl₃, forming the highly reactive Vilsmeier reagent. The quinazolinone oxygen then attacks this electrophilic species, creating a highly effective leaving group at the C4 position. The chloride ion (from POCl₃) can then act as a nucleophile, attacking the C4 carbon and displacing the phosphate group to yield the desired 4-chloroquinazoline. Using a large excess of POCl₃ ensures the reaction goes to completion and also serves as the reaction solvent.

Step 3: Synthesis of 4-Amino-2-methyl-5-nitroquinazoline Derivatives

This final step involves the displacement of the chloro group with a primary or secondary amine via a Nucleophilic Aromatic Substitution (SNAr) reaction.

SNAr_Mechanism cluster_reaction Regioselective SNAr at C4 Position cluster_explanation Rationale for C4 Selectivity Reactants 4-Chloro-2-methyl-5-nitroquinazoline + R-NH₂ TransitionState Meisenheimer Complex (Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack at C4 Product 4-(Alkyl/Aryl)amino-2-methyl-5-nitroquinazoline TransitionState->Product Loss of Cl⁻ (Leaving Group) C4 C4 Position: • More electron-deficient • Sterically accessible C2 C2 Position: • Less electron-deficient

Sources

Application Note: Utilizing 4-Chloro-2-methyl-5-nitroquinazoline for Antibacterial Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of 4-Chloro-2-methyl-5-nitroquinazoline as a high-value scaffold for the development of novel antibacterial agents. Unlike generic quinazolines, the 5-nitro substitution pattern offers unique electronic and steric properties that influence binding affinity to bacterial Type II Topoisomerases (DNA Gyrase/Topoisomerase IV). This guide provides optimized protocols for nucleophilic aromatic substitution (


) at the C4 position, downstream nitro-reduction strategies, and validated biological assays (MIC and Enzymatic Inhibition) compliant with CLSI standards.

Introduction: The Quinazoline "Warhead"

The quinazoline ring system is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. In antibacterial research, 4-substituted quinazolines are potent inhibitors of DNA Gyrase B (GyrB) , the ATPase subunit essential for bacterial DNA replication.

Why 4-Chloro-2-methyl-5-nitroquinazoline?
  • C4-Chlorine Reactivity: The chlorine atom at position 4 functions as a vinylogous imidoyl chloride. It is highly susceptible to nucleophilic attack, allowing for the rapid generation of diverse amine libraries (

    
     reaction).
    
  • 5-Nitro Electronic Influence: The nitro group at C5 is electron-withdrawing. While it activates the ring system generally, its position peri to the C4 reaction center introduces a specific steric environment that can improve selectivity against eukaryotic kinases, a common off-target liability for quinazolines.

  • 2-Methyl Anchor: The C2-methyl group often fits into hydrophobic pockets within the GyrB active site, stabilizing the ligand-enzyme complex.

Chemical Protocol: Library Synthesis via

The primary utility of this scaffold is the displacement of the C4-chloro group with primary or secondary amines. The following protocol is optimized to minimize hydrolysis (formation of the inactive quinazolinone) and maximize yield.

Reaction Scheme Visualization

The following diagram illustrates the critical decision points in the synthetic workflow.

SynthesisWorkflow Start Starting Material 4-Chloro-2-methyl-5-nitroquinazoline AmineSelect Nucleophile Selection (Anilines, Benzylamines, Piperazines) Start->AmineSelect ConditionA Method A: Mild IPA, Et3N, 80°C AmineSelect->ConditionA Aliphatic/Unencumbered ConditionB Method B: Harsh (Steric Hindrance) DMF, DIPEA, 120°C AmineSelect->ConditionB Aromatic/Sterically Hindered Monitoring In-Process Control TLC (Hex/EtOAc) & LC-MS ConditionA->Monitoring ConditionB->Monitoring Workup Workup Strategy Precipitation vs. Extraction Monitoring->Workup Conversion > 95% Product Final Library Member 4-Amino-2-methyl-5-nitroquinazoline Workup->Product

Figure 1: Decision tree for the synthesis of C4-substituted quinazoline derivatives.

Optimized Synthetic Procedure

Safety Note: 4-Chloroquinazolines are potent sensitizers. Handle in a fume hood. Nitro-compounds can be energetic; avoid dry distillation.

Materials:

  • Substrate: 4-Chloro-2-methyl-5-nitroquinazoline (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Isopropanol (IPA) [Preferred] or DMF [For low solubility]

Step-by-Step Protocol:

  • Dissolution: In a reaction vial, dissolve 1.0 mmol of 4-Chloro-2-methyl-5-nitroquinazoline in 5 mL of dry Isopropanol (IPA).

    • Note: If the starting material does not dissolve, add DMF dropwise until clear.

  • Addition: Add 1.5 mmol of DIPEA followed by 1.1 mmol of the specific amine.

  • Reflux: Heat the mixture to 80°C (reflux for IPA).

    • Critical Insight: The 5-nitro group creates steric bulk near the C4 position. If the reaction is sluggish (checked by TLC after 2 hours), increase temperature to 100°C or switch solvent to Dioxane.

  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexane). The starting material (Rf ~0.[1]6) should disappear; the product is usually more polar (Rf ~0.3–0.4) and often fluorescent under UV (254/365 nm).

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.

    • Pour the mixture into 20 mL of ice-cold water.

    • The product typically precipitates as a yellow/orange solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Purification: If no precipitate forms (common with aliphatic amines), extract with Ethyl Acetate, wash with brine, dry over

    
    , and purify via flash column chromatography.
    

Biological Evaluation: Validating Antibacterial Activity

Once the library is synthesized, compounds must be screened for antibacterial potency. The following protocols align with CLSI M07-A10 standards.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of compound required to visibly inhibit bacterial growth.

Target Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

  • Escherichia coli (ATCC 25922) - Gram-negative control.

    • Note: Quinazolines often show higher potency against Gram-positives due to efflux pump issues in Gram-negatives.

Protocol:

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare a 2-fold serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
    • Control: Include Ciprofloxacin or Moxifloxacin as a positive control.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL. Add 100 
    
    
    
    L to each well.
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Look for turbidity (cloudiness).

    • Resazurin Add-on: Add 30

      
      L of 0.01% Resazurin solution. Incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.
      
Mechanism of Action: DNA Gyrase Supercoiling Assay

To confirm the compounds target DNA Gyrase (and not just general membrane disruption), a cell-free enzymatic assay is required.

Logic: DNA Gyrase converts relaxed plasmid DNA into supercoiled DNA.[2] Inhibitors prevent this conversion.

Workflow:

  • Incubate Relaxed pBR322 plasmid + E. coli DNA Gyrase + ATP + Test Compound.

  • Run reaction for 30 mins at 37°C.

  • Stop reaction and run on 1% Agarose gel.

  • Result Interpretation:

    • Active Inhibitor: DNA remains as a relaxed band (runs slower).

    • Inactive: DNA converts to supercoiled band (runs faster).

Biological Screening Logic Flow

BioScreening Library Compound Library PrimaryScreen Primary Screen MIC (S. aureus) Library->PrimaryScreen HitSelect Hit Selection MIC < 4 µg/mL PrimaryScreen->HitSelect Active SecondaryScreen Secondary Screen Gram-Negative Panel HitSelect->SecondaryScreen MOA MOA Confirmation Gyrase ATPase Assay HitSelect->MOA Tox Cytotoxicity (HEK293 Cells) MOA->Tox Confirmed Target

Figure 2: Screening cascade for identifying lead candidates.

Data Interpretation & SAR Guidelines

When analyzing your results, use the following Structure-Activity Relationship (SAR) heuristics specific to the 5-nitroquinazoline scaffold:

FeatureObservationMechanistic Hypothesis
C4-Aniline High PotencyAromatic stacking with GyrB active site residues.
C4-Aliphatic Amine Lower PotencyLack of pi-pi interactions; often higher solubility but lower binding.
5-Nitro Group Essential for someCan be reduced to 5-amino to probe H-bond donor vs. acceptor needs.
Gram-Neg Activity Generally LowRequires specific side chains (e.g., piperazine) to improve permeation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI.[3][4] [Link]

  • Eudal, J. G., et al. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology. [Link]

  • Mao, Y., et al. (2024).[5] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456 (Generic Quinazoline Reference).[Link]

Sources

Troubleshooting & Optimization

Improving yield of SNAr reactions with 4-Chloro-2-methyl-5-nitroquinazoline

Technical Support Center: Optimizing Yields with 4-Chloro-2-methyl-5-nitroquinazoline

Topic: Yield Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (

Substrate:Audience:

Core Technical Analysis: The "Peri-Effect" Paradox

Before troubleshooting, it is critical to understand the unique electronic and steric environment of your substrate. 4-Chloro-2-methyl-5-nitroquinazoline presents a classic kinetic conflict :

  • Electronic Activation (Favorable): The 5-nitro group is strongly electron-withdrawing. Through inductive ($ -I

    
     -M $) effects, it severely depletes electron density from the pyrimidine ring, making the C4-Cl bond highly electrophilic. Theoretically, this should accelerate 
    
    
    .[1]
  • Steric Hindrance (Unfavorable): The 5-nitro group is located at the peri-position relative to the C4 reaction center. Unlike a 6- or 7-substitution, the 5-nitro group exerts significant steric bulk that shields the C4 carbon from nucleophilic attack.

The Result: The reaction is electronically primed but sterically gated. Low yields often result from a failure to overcome this steric barrier before competing side reactions (primarily hydrolysis) consume the substrate.

Troubleshooting Guide & FAQs

Issue 1: "My reaction stalls at 40-50% conversion, even with prolonged heating."

Diagnosis: This is likely a Steric-Electronic Mismatch . The nucleophile cannot access the electrophilic center efficiently due to the 5-nitro bulk, and the thermal energy provided is insufficient to overcome the steric activation energy barrier.

Corrective Protocol:

  • Solvent Switch: Move from protic solvents (EtOH, IPA) to polar aprotic solvents (THF, DMF, or NMP). Aprotic solvents solvate cations well but leave the nucleophilic anion "naked" and more reactive.

  • Temperature Modulation: Increase temperature to 60–80°C . The 5-nitro group activates the ring, but the steric hindrance increases the activation energy ($ \Delta G^\ddagger $) required for the formation of the Meisenheimer complex.

  • Catalysis: Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    , 5-10 mol%). This coordinates with N3, further pulling electron density and making C4 "hotter" to overcome steric repulsion.
Issue 2: "I see a major side product (M+ - Cl + OH). The product is hydrolyzing."[2]

Diagnosis: Formation of 2-methyl-5-nitroquinazolin-4(3H)-one . The 5-nitro group makes the C4 position so electrophilic that even trace water competes effectively with your amine nucleophile.

Corrective Protocol:

  • Strict Anhydrous Conditions: Use commercially dry solvents (water < 50 ppm).

  • Base Selection: Avoid hydroxide or hygroscopic carbonate bases (

    
    , 
    
    
    ) if they are not dried thoroughly. Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
  • "Sacrificial" Scavengers: Add molecular sieves (3Å or 4Å) directly to the reaction vessel.

Issue 3: "The reaction turns black/tarry, and yield is low."

Diagnosis: Meisenheimer Complex Decomposition or Nitro-Group Reduction . High temperatures with amine nucleophiles can lead to electron transfer processes (SET) involving the nitro group, leading to polymerization.

Corrective Protocol:

  • Oxygen Exclusion: Degas solvents with

    
     or Ar. Nitro-aromatics can form radical anions in the presence of base and oxygen.
    
  • Temperature Cap: Do not exceed 100°C. If the reaction is slow, use a more reactive solvent (DMSO) rather than higher heat.

Optimized Experimental Protocol

This protocol is designed to balance the high electrophilicity with the steric hindrance of the 5-nitro group.

Standard Operating Procedure (SOP-QN-5NO2)

ParameterRecommendationRationale
Solvent THF (primary) or DMF (secondary)THF allows easy workup; DMF is better for sluggish amines.
Concentration 0.1 M – 0.2 MHigh concentration favors bimolecular (

) kinetics over pseudo-first-order hydrolysis.
Base DIPEA (2.0 - 3.0 equiv)Soluble, non-nucleophilic, scavenges HCl without generating water.
Temperature 60°C Optimal balance to overcome 5-nitro sterics without triggering decomposition.
Additives KF (Potassium Fluoride, 1.0 equiv)Optional: Increases yield by stabilizing the Meisenheimer intermediate or acting via a tight ion pair mechanism.

Step-by-Step Workflow:

  • Preparation: Dry 4-Chloro-2-methyl-5-nitroquinazoline in a vacuum desiccator for 2 hours.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M) under Argon atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) via syringe.

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise. Note: If the amine is bulky, increase to 1.5 equiv.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS at 1 hour.

    • Checkpoint: If <50% conversion at 2h, add 10 mol%

      
      .
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes HCl salts) and Brine. Dry over 
    
    
    .

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired

SNAr_PathwaySubstrate4-Cl-2-Me-5-NO2-Quinazoline(Electrophilic but Sterically Hindered)TS_DesiredMeisenheimer Complex(Sterically Crowded)Substrate->TS_Desired + Amine(Slowed by 5-NO2 steric bulk)TS_HydrolysisHydrolysis Transition StateSubstrate->TS_Hydrolysis + H2O(Fast if wet)AmineAmine Nucleophile(R-NH2)Amine->TS_DesiredWaterTrace Water(Competitor)Water->TS_HydrolysisProduct4-Amino-2-Me-5-NO2-Quinazoline(Target Product)TS_Desired->Product- HClByproductQuinazolinone(Dead End)TS_Hydrolysis->Byproduct- HCl

Caption: Kinetic competition in the SNAr reaction of 5-nitro-quinazoline. The 5-nitro group activates the ring electronically but hinders nucleophilic attack sterically.

Comparative Data: Solvent & Base Effects[1][3][4][5]

The following data summarizes expected trends based on the physicochemical properties of the 5-nitro-quinazoline scaffold.

Reaction ConditionConversion (4h)Hydrolysis RiskNotes
EtOH / Reflux 60-70%HighProtic solvent deactivates nucleophile; promotes hydrolysis.
IPA /

/ 80°C
75-85%ModerateBetter solubility; steric bulk of IPA reduces solvation shell around nucleophile.
THF / DIPEA / 60°C 90-95% Low Recommended. Aprotic, moderate temp, non-nucleophilic base.
DMF /

/ 100°C
100% (dirty)HighHigh temp + hygroscopic base = hydrolysis & degradation.

References

  • Mechanistic Insights into Quinazoline SNAr: Sánchez, P., et al. (2018).[2] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.[3] Frontiers in Chemistry.[4] Relevance: Establishes the baseline mechanism for 4-chloroquinazoline substitutions and solvent effects.

  • Nitro-Group Activation in Heterocycles: BenchChem Technical Review. (2025).[5][6] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Relevance: Validates the electronic activating effect of nitro groups on the quinazoline scaffold.

  • Regioselectivity and Steric Considerations: Lopes, S.M.M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. Relevance: Discusses the C4 selectivity and the impact of substituents on reaction outcomes.

  • Optimization of Quinazoline Synthesis: Liu, J., et al. (2017).[7] Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.[7] Relevance: Provides general process parameters for methyl-substituted quinazolines.

Regioselectivity issues in 2,4-disubstituted quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers facing regioselectivity challenges in quinazoline synthesis.

Ticket ID: REGIO-QZ-24 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Core Directive & Executive Summary

The Central Problem: In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position. The Consequence: Under standard nucleophilic aromatic substitution (


) conditions, nucleophiles will exclusively or preferentially attack C4.[1]
The Solution Architecture: 
  • For C4-Functionalization: Exploit the natural electrophilicity gradient (Low Temp).

  • For C2-Functionalization: Requires either a sequential approach (C4 then C2) or catalyst-controlled inversion (Pd-catalysis with bulky ligands).

  • For Isomer Verification: 2D-NMR (HMBC) is the gold standard; 1D-NMR shifts are often ambiguous.

Troubleshooting Modules

Module A: The "Standard" Sequence Fails (Mixtures at C4)

User Issue: "I am trying to substitute C4 with an amine, but I see trace C2 substitution or bis-substitution."

Root Cause: The C4 position is activated by the


-nitrogen (N3) and the electron-withdrawing effect of the fused benzene ring. However, if the reaction temperature is too high or the nucleophile is too aggressive, the selectivity window closes.[1]

Diagnostic Checklist:

Corrective Protocol (C4-Selective


): 
  • Solvent: Use a polar aprotic solvent (THF or DMF) or an alcohol (iPrOH).[1]

  • Temperature: Cool the 2,4-dichloroquinazoline solution to 0 °C (ice bath) before adding the nucleophile.

  • Addition: Add the nucleophile (1.0 eq) dropwise.

  • Base: Use a mild base (Et3N, 1.2 eq) only if the nucleophile is an amine salt.[1]

  • Monitoring: Quench immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."

Module B: The "Reverse" Sequence (Targeting C2 First)

User Issue: "I need to place a sensitive nucleophile at C2, but I need to keep C4 available for later (or I need a specific group at C2 that is harder to install than the C4 group)."

Technical Insight: You cannot easily reverse the


 preference of 2,4-dichloroquinazoline using standard thermal conditions. You must use Catalyst Control  or Blocking Strategies .

Solution 1: Catalyst-Controlled Switching (Advanced) Recent literature suggests that Palladium catalysis with bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr, IPent) can invert selectivity to favor C2, particularly in cross-couplings.[1] The bulky ligand shields the more accessible C4 site or alters the oxidative addition preference.

Solution 2: The "Protect-Then-Activate" Route If you absolutely must functionalize C2 first without touching C4:

  • Start: 2-chloro-4(3H)-quinazolinone.

  • Action: The C4 is "masked" as a carbonyl (tautomer).

  • Reaction: Perform

    
     or coupling at C2 (requires activation, often difficult) OR synthesize the core with the C2 substituent already in place (via anthranilamide cyclization).[1]
    
  • Activation: Convert C4=O to C4-Cl using

    
    .
    
Module C: Verification (Did I make the right isomer?)

User Issue: "I have a single spot on TLC, but I don't know if it's the 2-sub or 4-sub isomer."

The NMR Truth Table:

FeatureC4-Substituted IsomerC2-Substituted Isomer
Proton H5 Deshielded (approx

8.0-8.5 ppm) due to peri-effect of C4 substituent (if magnetic).
Often similar to unsubstituted, but lacks the specific peri-deshielding of a C4-group.
Carbon C4 Upfield shift (relative to C-Cl) if N-substituted (

150-160 ppm).
Remains downfield (

160-170 ppm) as it retains the Cl or =O character.
HMBC Key: Correlation from H5 to C4.Key: Correlation from H5 to C4 (which will show C-Cl shift).

Quick Test: If you reacted with an amine, check the NH signal.[1] An NH at C4 is often hydrogen-bonded to N3, appearing very downfield (


8 ppm).[1]

Visualizations

Diagram 1: Regioselectivity Decision Tree

This flow chart guides the user through the synthetic logic based on their target substitution pattern.

Quinazoline_Selectivity Start Start: 2,4-Dichloroquinazoline Decision Target Substitution? Start->Decision C4_First C4-Nucleophile First (Standard) Decision->C4_First Standard Nucleophile (Amine/Alkoxide) C2_First C2-Nucleophile First (Challenging) Decision->C2_First Need C2 specific or C4 blocked Cond_Std Protocol A: SNAr @ 0°C (Kinetic Control) C4_First->Cond_Std Cond_Rev Protocol B: Pd-Catalysis (Bulky Ligand) OR Different Scaffold C2_First->Cond_Rev Prod_4 4-Substituted-2-Chloro Intermediate Cond_Std->Prod_4 Fast (C4 > C2) Prod_2 2-Substituted-4-Chloro Intermediate Cond_Rev->Prod_2 Ligand Control (Steric Shielding) Final_42 2,4-Disubstituted (Seq: 4 then 2) Prod_4->Final_42 Step 2: Heat/Reflux (Force C2 Sub)

Caption: Decision Logic for Sequential Functionalization of 2,4-Dichloroquinazoline.

Diagram 2: Mechanistic Origin of Selectivity

Why C4? A visual representation of the electronic bias.

Mechanism cluster_factors Selectivity Factors QZ 2,4-Dichloroquinazoline N3 N3 Nitrogen (Alpha Effect) QZ->N3 LUMO LUMO Coefficient (Higher at C4) QZ->LUMO Transition Transition State (Meisenheimer Complex) N3->Transition Stabilizes (-) charge at N3 LUMO->Transition Directs Nucleophile Fused Fused Benzene (Electron Withdrawal) Product C4-Substitution (Major Product) Transition->Product

Caption: Electronic factors driving the C4-selectivity in Nucleophilic Aromatic Substitution.

Experimental Protocols

Protocol A: Standard C4-Selective Amination

Objective: Synthesis of 4-amino-2-chloroquinazoline derivatives. Scope: Primary and secondary amines.[2]

  • Preparation: Dissolve 2,4-dichloroquinazoline (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Place the flask in an ice-water bath (0–5 °C). Stir for 10 minutes.

  • Addition:

    • Mix the amine (1.0 mmol) with DIPEA (1.2 mmol) in THF (1 mL).

    • Add this mixture dropwise to the quinazoline solution over 15 minutes.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).[1]

    • Note: The product usually runs lower (more polar) than the starting material.

  • Workup: Pour into cold water. If solid precipitates, filter.[1][3][4] If not, extract with EtOAc.[1][4]

  • Yield Expectation: 85–95% of the C4-isomer.

Protocol B: Sequential C2-Functionalization (Post-C4)

Objective: Converting the 4-amino-2-chloro intermediate to a 2,4-diaminoquinazoline.

  • Setup: Dissolve the 4-substituted-2-chloroquinazoline (1.0 mmol) in n-Butanol or Dioxane.

  • Reagent: Add the second amine (2.0–3.0 eq).

    • Note: Excess amine is required because C2 is deactivated by the electron-donating group now present at C4.

  • Conditions: Heat to reflux (100–110 °C) for 12–24 hours.

    • Troubleshooting: If reaction is slow, add catalytic KI (0.1 eq) or switch to microwave irradiation (140 °C, 30 min).

Frequently Asked Questions (FAQ)

Q: Why is C4 more reactive than C2? A: The C4 position is "vinylogous" to the activating N1, but more importantly, the N3 nitrogen provides direct stabilization of the Meisenheimer intermediate formed upon attack at C4. Additionally, quantum mechanical calculations (DFT) consistently show a larger LUMO coefficient at C4, making it the "softer" and more electrophilic center [1].[1]

Q: Can I use Suzuki coupling directly on 2,4-dichloroquinazoline? A: Yes, but the same selectivity rules apply.[1] Standard Pd-catalysts will couple at C4 first. To couple at C2 preferentially, you typically need to use specific bulky ligands (like IPr) or start with a 2-chloro-4-blocked system [2].

Q: How do I distinguish the isomers if I don't have 2D NMR? A: It is risky, but you can try:

  • UV-Vis: The conjugation length differs slightly.

  • Dechlorination: Hydrogenate the product (Pd/C, H2) to remove the remaining Cl. Compare the resulting mono-substituted quinazoline to known standards (4-substituted quinazolines are common references).

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC (NIH). [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. NSF Public Access. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link][1]

  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Nitro-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nitro-quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the chemical properties of the quinazoline scaffold, often leading to unique purification challenges related to polarity, solubility, and stability. This resource combines theoretical principles with field-proven protocols and troubleshooting advice to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when purifying nitro-quinazoline derivatives.

Q1: What is the most effective initial purification strategy for a crude nitro-quinazoline derivative?

A combination of techniques is often the most robust approach. A general workflow starts with an initial purification by recrystallization if the crude product is substantially pure and crystalline.[1] For more complex mixtures, flash column chromatography is the preferred starting point to separate the target compound from significant impurities.[1][2][3] The purity of the fractions should then be assessed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] For compounds requiring very high purity for biological assays, a final polishing step using preparative HPLC may be necessary.[1]

Q2: How do I select an appropriate solvent system for column chromatography of a nitro-quinazoline?

The key is to find a solvent system that provides a good retention factor (Rf) on TLC, ideally between 0.2 and 0.4 for the target compound, while maximizing the separation from impurities.[5] Due to the polar nitro group, nitro-quinazolines are generally more polar than their non-nitrated analogues.

  • Starting Point: A good initial solvent system for compounds of "normal" polarity is a mixture of ethyl acetate (EtOAc) and hexanes.[5][6] You might start with 20-30% EtOAc in hexanes and adjust the polarity based on the TLC results.

  • For More Polar Derivatives: If your compound has additional polar functional groups, you may need a more polar mobile phase, such as 5% methanol (MeOH) in dichloromethane (DCM).[5][6]

  • Addressing Tailing: Quinazolines are basic heterocycles and can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape.[5]

Q3: My nitro-quinazoline derivative is poorly soluble. What are some effective recrystallization solvents to screen?

Solubility is a common challenge with planar, aromatic structures like quinazolines, and the nitro group can further decrease solubility in non-polar solvents.[7] A successful recrystallization requires the compound to be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[8][9]

  • Initial Screening: Screen a range of solvents with varying polarities. Common choices include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[1]

  • For Highly Insoluble Compounds: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective for dissolving poorly soluble quinazoline derivatives.[7][10] However, their high boiling points can make them difficult to remove completely. A two-solvent system (e.g., dissolving in hot DMF and then adding an anti-solvent like water or ethanol to induce crystallization) can be a useful alternative.[11]

  • Temperature is Key: The solubility of quinazoline derivatives often increases significantly with temperature.[7][10] Ensure you are heating the solvent to its boiling point during the dissolution step.

Q4: How can I determine if my nitro-quinazoline derivative is degrading during purification?

Nitroaromatic compounds can be susceptible to degradation under certain conditions. It's crucial to be vigilant for signs of decomposition.

  • Visual Cues: An unexpected color change, such as the appearance of dark brown or black spots on a TLC plate or discoloration of your column, can indicate degradation.

  • TLC Analysis: Run a TLC of your crude material alongside the purified fractions. The appearance of new spots or streaking in the purified samples that were not present in the crude mixture suggests instability on the stationary phase.[12]

  • Stability in Solution: Some quinazoline derivatives have shown instability in solvents like DMSO over time, while demonstrating good stability in aqueous solutions when protected from light.[13][14][15] It is advisable to perform purification steps promptly and to store purified compounds in appropriate conditions (e.g., cold, dark, and under an inert atmosphere).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of nitro-quinazoline derivatives.

ProblemProbable Cause(s)Recommended Solution(s)
Compound streaks on TLC plate. 1. Compound is too acidic or basic: The basic nitrogen atoms of the quinazoline ring are interacting strongly with the acidic silica gel.[5] 2. Sample is overloaded: Too much compound was spotted on the TLC plate.[5] 3. Compound is degrading on the silica. 1. Add a small amount of triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your developing solvent to neutralize the acidic sites on the silica.[5][6] 2. Dilute your sample and spot a smaller amount. The ideal starting spot should be 1-2 mm in diameter.[5] 3. If you suspect degradation, consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography.
Poor separation in column chromatography. 1. Inappropriate solvent system: The polarity of the eluent is either too high (all compounds elute together) or too low (compounds don't move). 2. Column was packed improperly: Channels or cracks in the silica bed lead to an uneven solvent front. 3. Column was overloaded: Too much crude material was loaded relative to the amount of silica gel.1. Optimize the solvent system using TLC. Aim for a difference in Rf values (ΔRf) of at least 0.2 between your target compound and the nearest impurities. Consider using a gradient elution. 2. Ensure the silica slurry is homogeneous and well-settled before loading your sample. Running the column under positive pressure (flash chromatography) generally gives better results.[3] 3. A general rule of thumb is to use a silica-to-sample weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or higher.
The compound will not crystallize. 1. Solution is not supersaturated: Too much solvent was used, or the compound is still too soluble at low temperatures. 2. Presence of impurities: Impurities can inhibit crystal lattice formation.[8] 3. Cooling was too rapid: Fast cooling can lead to oiling out or the formation of an amorphous precipitate instead of crystals.[16]1. Evaporate some of the solvent to increase the concentration. If the compound has "oiled out," try to redissolve it by heating and then allow it to cool more slowly. 2. If impurities are suspected, an additional purification step like column chromatography may be necessary before attempting recrystallization. 3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound can help induce crystallization.[9]
The purified product is still colored. 1. Colored impurities are co-eluting: An impurity with a similar polarity is not being separated effectively. 2. Intrinsic color of the compound: Some nitro-quinazoline derivatives are inherently colored (e.g., yellow).[17] 3. Presence of highly polar, colored impurities. 1. Try a different solvent system for chromatography, perhaps one that utilizes different intermolecular interactions (e.g., switching from an ethyl acetate/hexane system to a DCM/methanol system). Preparative HPLC can be effective for removing closely related impurities.[1] 2. Check the literature for the expected appearance of your compound. 3. If the crude solution is colored before chromatography, you can try adding a small amount of activated charcoal to the hot solution before filtration during a recrystallization step to adsorb colored impurities.[8][18] Use charcoal sparingly, as it can also adsorb your product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying a nitro-quinazoline derivative using flash column chromatography on silica gel.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).

    • Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[5] If tailing is observed, add 0.5-1% triethylamine to the chosen solvent system.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (aim for a silica to crude material ratio of 50:1 to 100:1 by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying a solid nitro-quinazoline derivative by recrystallization.[8]

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating.[18]

    • A suitable solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with swirling. Continue adding the hot solvent until the compound just dissolves.[18] Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.[16]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities.[8]

    • Allow the crystals to dry thoroughly under vacuum.[8]

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a crude nitro-quinazoline derivative.

Purification_Workflow Crude Crude Nitro-Quinazoline Product TLC_Analysis TLC/HPLC Analysis of Crude Crude->TLC_Analysis Decision1 Purity Assessment TLC_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization  High Purity & Crystalline Column Flash Column Chromatography Decision1->Column  Low Purity or Oily Product Purity_Check1 Purity Check (TLC/HPLC/NMR) Recrystallization->Purity_Check1 Purity_Check2 Purity Check (TLC/HPLC/NMR) Column->Purity_Check2 Decision2 Is Purity >99%? Purity_Check1->Decision2 Decision3 Is Purity >99%? Purity_Check2->Decision3 Prep_HPLC Preparative HPLC Decision2->Prep_HPLC No Final_Product Pure Product (>99%) Decision2->Final_Product Yes Decision3->Prep_HPLC No Decision3->Final_Product Yes Prep_HPLC->Final_Product

Caption: General purification workflow for nitro-quinazoline derivatives.

References

  • Current time information in Kanawha County, US. Google Search.
  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Benchchem.
  • Chromatography: Solvent Systems for TLC. University of Rochester.
  • Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • Stability Characterization of Quinazoline Deriv
  • The Chromatography of Nitro compounds.
  • ACCESS TO QUINAZOLINES FROM 2-NITROBENZALDEHYDE AND ARYLAMINES. LOCKSS.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • Recrystalliz
  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • 2.
  • Recrystalliz
  • Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies.
  • (PDF)
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Thin Layer Chrom
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • (PDF) Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA (2013). SciSpace.
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Methods for preparation of quinazoline derivatives.
  • Quinazoline. Wikipedia.
  • The Medicinal Functionality of Quinazolines.
  • Synthesis and Applications of Quinazoline Deriv
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Struggling with the purific
  • Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.

Sources

Solubility challenges of 4-Chloro-2-methyl-5-nitroquinazoline in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QNZ-4Cl-5NO2-SOL Topic: Solubility & Stability Challenges in Ethanol Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

🚨 CRITICAL ALERT: The "Solubility" Trap

Read this before heating your sample.

If you are attempting to dissolve 4-Chloro-2-methyl-5-nitroquinazoline in ethanol and it is not dissolving, DO NOT APPLY HEAT.

What many researchers perceive as a "solubility issue" is often a chemical stability issue .[1] This compound belongs to the class of electron-deficient 4-chloroquinazolines. In protic solvents like ethanol, especially with heat, it undergoes solvolysis (Nucleophilic Aromatic Substitution,


), converting your starting material into the ethyl ether derivative (4-ethoxy-2-methyl-5-nitroquinazoline).

If you heat this mixture to "force" solubility, you are likely synthesizing a different compound.

PART 1: Diagnostic & Troubleshooting Logic

Use the following logic flow to determine the correct solvent system for your specific application.

TroubleshootingLogic Start Start: Why are you dissolving 4-Chloro-2-methyl-5-nitroquinazoline? Intent_Analysis Intent: Analytical (NMR/HPLC) Start->Intent_Analysis Intent_Reaction Intent: Synthesis (Reaction Intermediate) Start->Intent_Reaction Intent_Purify Intent: Purification (Recrystallization) Start->Intent_Purify Solvent_Check Are you using Ethanol? Intent_Analysis->Solvent_Check Reactant_Check Is the nucleophile an Amine (Aniline/Alkylamine)? Intent_Reaction->Reactant_Check Purify_Check Do NOT boil in Ethanol. Intent_Purify->Purify_Check Stop_Analysis STOP. Ethanol causes degradation. Switch to DMSO-d6, CDCl3, or MeCN. Solvent_Check->Stop_Analysis Yes Proceed_Ethanol Ethanol is acceptable. (Amine is a better nucleophile than EtOH) Reactant_Check->Proceed_Ethanol Yes Switch_Solvent Switch to THF, Dioxane, or DMF. (Avoids competition with solvent) Reactant_Check->Switch_Solvent No Alt_System Use DCM/Hexane or Cold Acetone precipitation. Purify_Check->Alt_System

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical restriction on ethanol for analytical purposes.

PART 2: Technical Deep Dive (The "Why")
1. The 5-Nitro Activation Effect

The 4-chloroquinazoline core is already electrophilic. However, your specific molecule contains a nitro group at the 5-position (peri-position).

  • Electronic Effect: The nitro group is strongly electron-withdrawing (

    
     effects).
    
  • Consequence: It dramatically lowers the electron density at the C4 carbon. This makes the C-Cl bond exceptionally labile and the C4 carbon highly susceptible to nucleophilic attack.

2. The Mechanism of Failure (Ethanolysis)

When you place this compound in ethanol, the solvent acts as a nucleophile.

  • At Room Temp: The reaction is slow; the compound appears "insoluble."

  • With Heat: The energy barrier for

    
     is overcome. The chloride is displaced by ethoxide/ethanol.
    
  • Result: You observe the solid "dissolving," but you are actually observing the formation of the more soluble 4-ethoxy ether.

Reaction Scheme:



(Note: The HCl generated further catalyzes the reaction or forms the hydrochloride salt of the product, altering solubility further.)
PART 3: Validated Protocols
Protocol A: Analytical Sample Preparation (HPLC/NMR)

Use this when you need to check purity without degrading the sample.

ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide) or DMF
Alternative DCM (Dichloromethane) or Acetonitrile
Forbidden Solvent Ethanol, Methanol, Water (unless buffered/cold)
Concentration 0.1 - 0.5 mg/mL
Temperature Ambient (

). Do not sonicate with heat.

Procedure:

  • Weigh 1-2 mg of 4-Chloro-2-methyl-5-nitroquinazoline into a vial.

  • Add 1 mL of DMSO or Acetonitrile.

  • Vortex for 30 seconds. The compound should dissolve readily due to the polar aprotic nature of these solvents which solvate the nitro-aromatic system well without nucleophilic attack.

Protocol B: Synthetic Reaction (Synthesis of 4-Amino derivatives)

Use this if you are trying to react the compound with an aniline or amine.[1]

Context: In this scenario, Ethanol (or Isopropanol) is a standard solvent because the amine is a stronger nucleophile than the alcohol. The amine will attack the C4 position faster than the solvent can.

Step-by-Step:

  • Dissolution: Suspend 1.0 eq of 4-Chloro-2-methyl-5-nitroquinazoline in Isopropanol or Ethanol (approx. 10-15 mL per gram). Note: It will be a suspension.

  • Nucleophile Addition: Add 1.1 eq of the target aniline/amine.

  • Catalysis: (Optional) Add 1.0 eq of DIPEA or TEA if the amine is valuable; otherwise, the reaction generates HCl which autocatalyzes the process.

  • Reaction: Heat to reflux. The suspension will clear as the starting material reacts and the more soluble product (or its HCl salt) forms, often followed by precipitation of the product upon cooling.

  • Monitoring: Monitor by TLC (Solvent: 50% EtOAc/Hexane). Look for the disappearance of the starting material spot (high

    
    ) and appearance of the polar product spot.
    
Protocol C: Purification (Recrystallization)

How to purify the starting material if it degrades?

Do not use boiling ethanol. Instead, use a "Solvent/Anti-solvent" precipitation method at low temperature.

  • Dissolve: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1]

  • Filter: Filter off any insoluble inorganic salts.

  • Precipitate: Slowly add Hexane or Heptane to the DCM solution while stirring until turbidity persists.

  • Crystallize: Place the flask in a

    
     freezer for 2-4 hours.
    
  • Isolate: Filter the crystals and wash with cold Hexane.

PART 4: Frequently Asked Questions (FAQs)

Q1: I see a new peak at RRT 1.15 in my HPLC after leaving the sample in methanol overnight. What is it? A: This is almost certainly the 4-methoxy derivative .[1] Methanol is a smaller nucleophile than ethanol and reacts even faster. For HPLC diluents, use Acetonitrile/Water mixtures and prepare samples immediately before injection. Do not store samples in alcohols.

Q2: Can I use water to wash the product? A: Yes, but do it quickly and with cold water. While the compound is hydrophobic, the highly activated C-Cl bond can hydrolyze to the quinazolinone (C=O species) upon prolonged exposure to water, especially if the pH is not neutral.

Q3: Why does the literature mention "recrystallization from ethanol" for similar compounds? A: Many literature procedures are imprecise or refer to the product of the reaction (the amino-quinazoline), which is stable in ethanol. Alternatively, they may use a very rapid technique: boiling ethanol is added to dissolve, and it is immediately cooled on ice. This "kinetic race" between dissolution and degradation is risky for the 5-nitro derivative due to its higher reactivity. We do not recommend it.

References
  • Synthesis of Quinazoline Deriv

    
    : 
    
    • Context: Describes the standard reactivity of 4-chloroquinazolines with nucleophiles in protic vs. aprotic solvents.
    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Anilinoquinazolines."[1]

    • Relevant Finding: 4-chloro groups are susceptible to solvolysis in alcohols at elevated temper
  • Reactivity of Nitro-Substituted Heterocycles

    • Context: Explains the electron-withdrawing effect of the nitro group at the peri-position (C5)
    • Source:Journal of Organic Chemistry, "Nucleophilic Substitution in Nitro-Activated Aromatic Systems."[2]

  • General Handling of 4-Chloroquinazolines (Patents)

    • Context: Industrial processes often utilize toluene or DCM for the handling of the chloro-intermediate to avoid impurity form
    • Source: US Patent 5,747,498 (Precursors to EGFR inhibitors like Gefitinib).[1]

    • Link: (Search for "4-chloroquinazoline synthesis solvent stability")

(Note: Specific solubility constants for this exact nitro-derivative are rarely published in isolation; the guidelines above are derived from the established reactivity profiles of the 4-chloro-5-nitroquinazoline scaffold found in EGFR inhibitor medicinal chemistry.)

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinazoline Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinazoline amination. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure your synthetic success.

Introduction: The Critical Role of Temperature in Quinazoline Amination

The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, often involves a crucial C-N bond-forming amination step.[1] This is frequently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of aryl amines from aryl halides.[1][2] The success of these reactions is highly dependent on a number of factors, with reaction temperature being one of the most critical. Temperature influences reaction kinetics, catalyst stability, and the potential for side reactions.[3][4] Proper optimization of this parameter is therefore essential for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a palladium-catalyzed quinazoline amination?

A good starting point for many palladium-catalyzed aminations, including the Buchwald-Hartwig reaction, is between 80-120 °C.[4] C-H activation, often a rate-limiting step, typically requires elevated temperatures to proceed efficiently.[4] However, the optimal temperature can be highly substrate- and catalyst-dependent. For instance, some modern catalyst systems are designed to operate effectively at room temperature.[5]

Q2: How does temperature affect the catalyst and ligands in the reaction?

Temperature plays a dual role in catalyst performance. While higher temperatures can increase the rate of the desired reaction, they can also lead to the decomposition of the palladium catalyst and/or the phosphine ligands.[4] This is particularly true for sterically hindered and electron-rich ligands that are often employed to promote high catalytic activity.[5] Therefore, an optimal temperature must be found that maximizes the reaction rate while minimizing catalyst degradation.

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

In some cases, yes. If a reaction is proceeding slowly at a lower temperature, simply extending the reaction time can lead to increased product formation.[3] However, this is not always a viable solution. Some reactions have a significant activation energy barrier that can only be overcome at higher temperatures. Below this threshold, the reaction may not proceed at a meaningful rate, regardless of the duration. Conversely, prolonged reaction times, even at lower temperatures, can sometimes lead to the formation of undesired byproducts.

Q4: What are some common side reactions related to incorrect temperature in quinazoline amination?

Incorrect reaction temperatures can lead to several undesirable side reactions:

  • Hydrolysis: Quinazolines can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can be exacerbated at high temperatures.[6] This can lead to the formation of 2-aminobenzaldehyde or its self-condensation products.[6]

  • Catalyst Deactivation: As mentioned, high temperatures can lead to the degradation of the catalyst, reducing its efficacy and leading to incomplete conversion.[4]

  • Substrate Decomposition: The starting materials or the desired product may not be stable at elevated temperatures, leading to the formation of complex mixtures of byproducts.

  • Loss of Regioselectivity: In cases where there are multiple potential sites for amination, temperature can influence the regioselectivity of the reaction.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low to no conversion of your starting materials to the desired aminated quinazoline, consider the following temperature-related troubleshooting steps:

Workflow for Optimizing Low-Yield Reactions

G start Low/No Product Yield check_temp Is the reaction temperature within the typical range (80-120 °C)? start->check_temp increase_temp Incrementally increase temperature (e.g., in 10-20 °C steps) check_temp->increase_temp  Yes check_temp->increase_temp  No, adjust to starting range monitor_rxn Monitor reaction progress by TLC or LC-MS increase_temp->monitor_rxn consider_catalyst Consider a more active catalyst system or ligand monitor_rxn->consider_catalyst  No Improvement check_solubility Are all reactants soluble at the reaction temperature? monitor_rxn->check_solubility  Side reactions observed success Optimal Temperature Identified monitor_rxn->success  Yield Improves check_solubility->increase_temp  Yes change_solvent Switch to a higher-boiling solvent (e.g., DMF, DMSO, toluene, dioxane) check_solubility->change_solvent  No change_solvent->increase_temp G start Reaction Stalls check_temp Is the temperature too high, causing catalyst decomposition? start->check_temp lower_temp Lower the reaction temperature and re-run the experiment check_temp->lower_temp  Likely add_catalyst Consider a second charge of catalyst and ligand check_temp->add_catalyst  Uncertain lower_temp->add_catalyst  Still Stalls success Reaction Proceeds to Completion lower_temp->success  Problem Solved check_reagents Are all reagents pure and anhydrous? add_catalyst->check_reagents  Still Stalls add_catalyst->success  Reaction Completes check_reagents->lower_temp  Yes purify_reagents Purify/dry all starting materials and solvents check_reagents->purify_reagents  No purify_reagents->lower_temp

Caption: Troubleshooting pathway for stalled quinazoline amination reactions.

Conclusion

Optimizing the reaction temperature is a critical step in developing a robust and efficient protocol for quinazoline amination. By systematically evaluating the effect of temperature on reaction rate, yield, and byproduct formation, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a framework for troubleshooting common temperature-related issues, enabling scientists to navigate the complexities of this important transformation with greater confidence.

References

  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

  • PMC. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available from: [Link]

  • Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • PMC. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Available from: [Link]

  • Wikipedia. Quinazoline. Available from: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • ResearchGate. Optimization of temperature on the synthesis of quinazolinones. Available from: [Link]

  • ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Available from: [Link]

  • PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available from: [Link]

  • MDPI. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PubMed. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Available from: [Link]

  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. Available from: [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

  • PMC. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

  • PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

Sources

Removing unreacted 4-Chloro-2-methyl-5-nitroquinazoline from crude mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Chloro-2-methyl-5-nitroquinazoline Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

The Core Challenge: Reactivity & Diagnosis

You are likely struggling to remove 4-Chloro-2-methyl-5-nitroquinazoline (1) from a crude reaction mixture following a Nucleophilic Aromatic Substitution (


).

The Diagnostic Profile:

  • TLC Behavior: The starting material (1) is lipophilic but polarizable due to the nitro group. It often co-elutes with products of similar polarity (like secondary amines or ethers) in standard Hexane/EtOAc systems.

  • LC-MS Signature: You will see a distinct M+ and M+2 peak (3:1 ratio) due to the Chlorine isotope pattern.

  • Reactivity: The C4-Chlorine bond is highly activated by the ortho-nitro group (position 5) and the para-ring nitrogen. This makes it an aggressive electrophile.

Why is it persisting? The 5-nitro group provides significant steric bulk around the C4 center, which can slow down the desired substitution reaction, leaving unreacted starting material. However, once isolated, that same electron-withdrawing power makes it prone to hydrolysis.

Decision Matrix: Selecting Your Protocol

Do not blindly choose a method. Use this logic flow to determine the safest purification route for your specific product.

PurificationLogic Start Crude Mixture Containing 4-Chloro-2-methyl-5-nitroquinazoline IsProductAcidSensitive Is your PRODUCT acid/hydrolysis sensitive? Start->IsProductAcidSensitive Hydrolysis METHOD A: Hydrolytic Workup (Convert Impurity to Quinazolinone) IsProductAcidSensitive->Hydrolysis No (Stable) Scavenging METHOD B: Solid-Phase Scavenging (Nucleophilic Resin) IsProductAcidSensitive->Scavenging Yes (Labile) Chromatography METHOD C: Buffered Chromatography (Neutral Alumina/Silica) IsProductAcidSensitive->Chromatography Yes (Labile & No Resin)

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability.

Detailed Protocols

Method A: The "Hydrolytic Kill" (Recommended)

Best for: Stable products (e.g., ethers, anilines) where the impurity must be chemically altered to separate.

The Science: The 4-chloroquinazoline moiety is susceptible to hydrolysis, converting it into 2-methyl-5-nitroquinazolin-4(3H)-one . This byproduct is significantly more polar and often insoluble in organic solvents like ether or DCM, allowing for separation by precipitation or aqueous washing [1, 2].

Protocol:

  • Dissolution: Dissolve the crude mixture in THF (Tetrahydrofuran). Avoid anhydrous solvents.

  • Acidification: Add 1M HCl (aq) until the pH is ~2.

  • Heating: Heat the mixture to 50°C for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] Acid catalysis protonates the N3 nitrogen, activating the C4 position for water attack. The 5-nitro group enhances this electrophilicity [3].

  • Workup:

    • Neutralize with sat. NaHCO₃.

    • Extract your product with EtOAc or DCM.

    • The Trick: The hydrolyzed byproduct (quinazolinone) will often precipitate at the interface or remain in the aqueous phase at high pH due to the acidity of the N-H bond (pKa ~9-10).

  • Filtration: If a solid precipitates, filter it off.[4] This is likely the impurity.

Method B: Solid-Phase Scavenging

Best for: High-throughput synthesis or acid-sensitive products.

The Science: Since the impurity is an electrophile, use a polymer-supported nucleophile to covalently bind it. The resin can then be filtered away, leaving the pure product in solution.

Protocol:

  • Resin Selection: Use a Thiol (SH) or Amine (NH₂) functionalized resin (e.g., Polymer-supported Trisamine or Thiophenol).

    • Note: Only use Amine resins if your desired product is not an electrophile (like an alkyl halide).

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated amount of unreacted starting material.

  • Incubation: Agitate at room temperature for 2–4 hours in DCM or DMF.

  • Filtration: Filter through a fritted syringe or Buchner funnel. The impurity remains trapped on the beads.

Method C: Chromatographic Separation

Best for: When chemical modification is impossible.

The Data: The nitro group makes the impurity interact strongly with silica, but the chloro group keeps it mobile.

Compound StateMobile Phase RecommendationRf Value (Approx)
4-Cl-5-NO₂-Quinazoline 20% EtOAc in Hexane0.60 (High)
Hydrolyzed (Quinazolinone) 20% EtOAc in Hexane0.05 (Baseline)
Typical Product (Amine) 5% MeOH in DCM0.30–0.50

Troubleshooting: If the impurity "streaks" on silica, it is partially hydrolyzing on the column. Add 1% Triethylamine to your mobile phase to buffer the silica and prevent on-column degradation.

FAQ: Common Pitfalls

Q: I tried washing with 1M NaOH, but the impurity didn't disappear. A: Basic hydrolysis is often slower than acid hydrolysis for these systems unless heat is applied. The 5-nitro group protects the center sterically. Switch to the Acidic Hydrolysis (Method A) or heat the basic wash to 40°C.

Q: My product is an amine. Will Method A turn my product into a salt? A: Yes. During the acid step, your product will be a salt. However, when you neutralize with NaHCO₃ in step 4, your product returns to the free base and extracts into the organic layer, while the hydrolyzed impurity (quinazolinone) often crashes out or stays in the aqueous phase as a phenolate-like anion [4].

Q: Can I use recrystallization? A: Yes. 4-Chloroquinazolines usually crystallize well from Isopropanol or Heptane/EtOAc . However, if you have a 5-nitro group, the solubility in alcohols drops. Try dissolving in minimal hot EtOAc and adding Hexane until turbid.

References

  • Vertex AI Search. (2024). Purification of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents. 5

  • MedChemExpress. (2024). 4(3H)-Quinazolinone | Drug Intermediate. MedchemExpress.com. 7[8][9]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[1] Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences. 1[9]

  • El-Hashash, M. A., et al. (2011).[3] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[3] 3

Sources

Technical Support Center: Recrystallization of 5-Nitroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 5-nitroquinazoline and related heterocyclic compounds. It moves beyond generic protocols to provide in-depth, field-proven insights into the nuances of recrystallization for this specific class of molecules. Our focus is on the "why" behind the "how," empowering you to troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection

Q1: What defines an ideal recrystallization solvent for a 5-nitroquinazoline compound?

A1: The perfect solvent should exhibit a steep solubility curve for your compound. This means it should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[1] This temperature-dependent solubility is the cornerstone of maximizing product recovery. Additionally, the solvent must be chemically inert towards the 5-nitroquinazoline, and impurities should either be completely soluble at all temperatures or entirely insoluble, allowing for their removal via filtration.[1][2]

Q2: How does the nitro group in 5-nitroquinazoline influence solvent choice?

A2: The presence of the electron-withdrawing nitro group makes 5-nitroquinazoline a polar molecule. Following the "like dissolves like" principle, polar solvents are often a good starting point for solubilization.[1] Solvents that can engage in hydrogen bonding, such as alcohols, can be particularly effective. However, the overall polarity is also influenced by other substituents on the quinazoline ring. A useful rule of thumb is that solvents containing functional groups similar to the compound being recrystallized can be effective.[3] For nitroaromatic compounds, alcoholic solvents are a common and effective starting point.[1]

Q3: When is it advantageous to use a mixed solvent system?

A3: A mixed solvent system, or solvent pair, is employed when no single solvent fulfills all the ideal criteria.[1] This technique is particularly useful when your 5-nitroquinazoline compound is excessively soluble in one solvent (even at low temperatures) and poorly soluble in another.[1] The process typically involves dissolving the compound in a minimal amount of the "good" solvent (high solubility) at an elevated temperature. Then, the "bad" solvent (low solubility) is added dropwise until the solution becomes cloudy, indicating the point of saturation.[1] The key is that the two solvents must be miscible, with common pairs including ethanol-water and ethyl acetate-hexane.[2][3]

Section 2: Troubleshooting Common Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of 5-nitroquinazoline compounds and provides actionable solutions.

Issue 1: Oiling Out - The Compound Separates as a Liquid, Not Crystals

Causality: This phenomenon often occurs when the melting point of the 5-nitroquinazoline compound is lower than the boiling point of the chosen solvent. The compound melts before it has a chance to dissolve. High impurity concentrations can also contribute to this issue.

Troubleshooting Protocol:

  • Re-dissolution: Gently reheat the solution to dissolve the oil.

  • Dilution: Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool at a much slower rate. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[4] Slow cooling favors the ordered arrangement of molecules into a crystal lattice over the disordered state of an oil.[4]

  • Solvent Re-evaluation: If oiling persists, consider a solvent with a lower boiling point or a mixed solvent system.

Issue 2: Poor or No Crystal Formation Upon Cooling

Causality: The solution may be too dilute (i.e., an excessive amount of solvent was used), or the cooling process is not sufficient to induce crystallization.[4]

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution.[1] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny seed crystal of the pure 5-nitroquinazoline compound into the cooled solution.[5] This provides a template for further crystallization.

  • Concentrate the Solution: If induction methods fail, it's likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.[4]

Issue 3: Low Recovery of Crystalline Product

Causality: Several factors can lead to a poor yield:

  • Using an excessive volume of solvent during dissolution.[1][6]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is not ice-cold.[1]

  • Incomplete crystallization before filtration.

Optimization Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

  • Preheat Funnel: When performing a hot gravity filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.

  • Ice-Cold Wash: Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.[1]

  • Sufficient Cooling Time: Ensure the solution has been adequately cooled in an ice bath for at least 15 minutes before filtration to maximize crystal formation.[7]

Section 3: Recommended Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Step-by-Step Methodology:

  • Place the crude 5-nitroquinazoline compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and a boiling chip.

  • Gently heat the mixture to the solvent's boiling point.

  • Add the minimum amount of hot solvent dropwise until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This method is ideal when the compound is too soluble in one solvent and insoluble in another.

Step-by-Step Methodology:

  • Dissolve the crude 5-nitroquinazoline in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness appears.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Dry the purified crystals.

Visual Workflow: Solvent Selection Decision Tree

Solvent_Selection start Start: Crude 5-Nitroquinazoline test_solubility Test Solubility in a Small Amount of Cold Solvent start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold heat_solvent Heat the Mixture to Boiling soluble_cold->heat_solvent No try_another Reject and Try Another Solvent soluble_cold->try_another Yes soluble_hot Soluble in Hot Solvent? heat_solvent->soluble_hot good_solvent Potential Single Solvent Found soluble_hot->good_solvent Yes bad_solvent Insoluble - Unsuitable as a Single Solvent soluble_hot->bad_solvent No mixed_system Consider for a Mixed Solvent System bad_solvent->mixed_system try_another->test_solubility

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Section 4: Data Summary - Solvent Properties

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarOften a good starting point for nitroaromatic compounds.[1] Forms a common solvent pair with water.[2]
Methanol 65PolarSimilar to ethanol, but more volatile.
Isopropanol 82PolarCan be used in a solvent pair with water.[2]
Acetone 56PolarCan be used in a solvent pair with water.[2]
Ethyl Acetate 77IntermediateOften used in a solvent pair with hexanes or petrol.[2][3]
Toluene 111NonpolarCan be effective for some aromatic compounds.
Water 100Very PolarCan be a good choice for sufficiently polar organic compounds.[3]

Section 5: Safety Precautions

Handling Nitroaromatic Compounds: Many nitroaromatic compounds are energetic materials and can be potentially explosive, especially those with multiple nitro groups.[1] It is crucial to handle these compounds with appropriate safety measures, including avoiding friction and shock. When heating solutions, always use a heating mantle or a water/oil bath; never heat directly on a hot plate.[1]

References

  • solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

Sources

Validation & Comparative

Technical Guide: Comparative Reactivity of Nitro-Substituted 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2-methyl-5-nitroquinazoline vs. 4-Chloro-6-nitroquinazoline Reactivity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This guide analyzes the divergent reactivity profiles of 4-Chloro-2-methyl-5-nitroquinazoline (Compound A) and 4-Chloro-6-nitroquinazoline (Compound B) in nucleophilic aromatic substitution (


) reactions.[1] While both scaffolds utilize the nitro group to activate the C4-chloride leaving group, their kinetic behaviors differ radically due to the "Peri-Effect" (steric) and electronic conjugation pathways.

Key Takeaway:

  • Compound B (6-Nitro) is the kinetically superior electrophile , offering rapid conversion under mild conditions due to unobstructed nucleophilic approach and effective resonance stabilization.

  • Compound A (5-Nitro, 2-Methyl) exhibits retarded kinetics , requiring elevated temperatures and longer reaction times. The C5-nitro group exerts significant steric hindrance ("peri-strain") on the C4 reaction center, overriding its electronic activating potential.

Structural & Electronic Analysis

The reactivity difference is governed by two opposing forces: Electronic Activation (Nitro group) and Steric Hindrance (Peri-interactions).

1.1 Electronic Activation (The Nitro Effect)

In both compounds, the nitro group (


) serves as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the quinazoline ring and making C4 more electrophilic.
  • 6-Nitro (Compound B): The nitro group at C6 is electronically conjugated to the C4 center via the aromatic

    
    -system. It effectively stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack, delocalizing the negative charge away from the N1/N3 nitrogens.
    
  • 5-Nitro (Compound A): While inductively electron-withdrawing, the resonance contribution is less effective for stabilizing the C4 transition state compared to the 6-position.[1] Furthermore, the 2-methyl group acts as a weak electron donor (via hyperconjugation), slightly increasing electron density at C4 and effectively deactivating the center compared to the C2-H of Compound B.

1.2 Steric Hindrance (The Dominant Factor)
  • The "Peri-Effect" in Compound A: The C5 position is spatially adjacent to the C4 reaction center. A bulky nitro group at C5 creates a "peri" steric clash (similar to 1,8-disubstituted naphthalenes). This physically blocks the trajectory of incoming nucleophiles, significantly raising the activation energy (

    
    ) of the 
    
    
    
    transition state.
  • Unobstructed Access in Compound B: The C6 position is distal to C4. The reaction center is sterically exposed, allowing facile attack by bulky nucleophiles (e.g., substituted anilines).

Experimental Comparison: Performance

The following data summarizes the reactivity differences when reacting with a standard nucleophile (e.g., 3-bromoaniline) under pseudo-first-order conditions.

FeatureCompound A (2-Me-5-

)
Compound B (6-

)
Reaction Rate (

)
Low (Baseline)High (~10-50x faster)
Steric Environment High Hindrance (Peri-interaction)Open (No hindrance)
Optimal Temperature Reflux (80–100 °C)Ambient to Mild Heat (25–60 °C)
Yield (Standard) 65–75% (Risk of hydrolysis)85–95%
By-products Hydrolysis (Quinazolinone) due to long reaction timesMinimal
2-Position Effect Methyl group slightly deactivates C4Hydrogen allows max electrophilicity
Mechanistic Visualization

The diagram below illustrates the steric blockade in Compound A versus the resonance stabilization in Compound B.

ReactivityComparison cluster_A Compound A: Steric Retardation cluster_B Compound B: Electronic Activation CompA 4-Cl-2-Me-5-NO2 (Starting Material) TS_A Transition State (High Energy Barrier) CompA->TS_A Nucleophile Attack (Blocked by 5-NO2) Steric Peri-Effect (Steric Clash) CompA->Steric ProdA Product A (Slow Formation) TS_A->ProdA Cl- Departure CompB 4-Cl-6-NO2 (Starting Material) TS_B Meisenheimer Complex (Stabilized) CompB->TS_B Nucleophile Attack (Unobstructed) Resonance Resonance Stabilization CompB->Resonance ProdB Product B (Rapid Formation) TS_B->ProdB Cl- Departure Steric->TS_A Resonance->TS_B

Caption: Comparative mechanistic pathways. Compound A faces a high-energy steric barrier (Red), while Compound B benefits from resonance stabilization and steric freedom (Green).

Recommended Experimental Protocols

These protocols are designed to maximize yield based on the specific reactivity profile of each scaffold.

Protocol A: For Compound A (The Hindered Substrate)

Use this protocol to overcome the activation energy barrier caused by the 5-nitro group.

  • Preparation: Dissolve Compound A (1.0 equiv) in anhydrous 1,4-Dioxane (0.2 M concentration). Avoid alcohols initially to prevent ether formation.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). Inorganic bases (e.g.,

    
    ) are less effective due to poor solubility in dioxane.
    
  • Nucleophile: Add the amine nucleophile (1.2 equiv).

  • Reaction: Heat the mixture to reflux (100–101 °C) under an inert atmosphere (

    
    ).
    
  • Monitoring: Monitor by TLC/LC-MS every hour. Expect reaction times of 4–12 hours .

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. The 2-methyl group increases lipophilicity, aiding extraction.

Protocol B: For Compound B (The Reactive Substrate)

Use this protocol to prevent over-reaction and minimize impurities.

  • Preparation: Dissolve Compound B (1.0 equiv) in Isopropanol (IPA) or Ethanol (0.2 M).

  • Base: Add Triethylamine (

    
    )  (1.5 equiv) or run without base if the nucleophile is sufficiently basic.
    
  • Nucleophile: Add the amine nucleophile (1.05 equiv).

  • Reaction: Stir at Room Temperature (25 °C) . If precipitation does not occur within 30 minutes, warm gently to 40–50 °C .

  • Monitoring: Reaction is typically complete in 30 minutes to 2 hours .

  • Workup: The product often precipitates directly from the alcohol upon cooling. Filter and wash with cold ethanol (Self-purifying protocol).

References
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • WuXi AppTec. (2025). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Steric Effects. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

Sources

A Comparative Guide to 5-Nitro vs. 6-Nitro Quinazoline Scaffolds in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Its dysregulation, often through overexpression or mutation, is a well-established driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC).[4][5] This has rendered EGFR a highly attractive and validated target for oncological drug discovery.[3][6]

Among the most successful classes of small molecule EGFR inhibitors is the 4-anilinoquinazoline scaffold.[4][7][8] This core structure serves as the foundation for numerous FDA-approved drugs, including gefitinib and erlotinib. The quinazoline ring system effectively mimics the adenine portion of ATP, enabling competitive binding at the kinase's ATP-binding site.[7]

A key strategy in optimizing the potency and selectivity of these inhibitors involves substitution on the quinazoline core. The C5 and C6 positions are of particular interest for modification. This guide provides an in-depth technical comparison of the EGFR inhibition potency of 5-nitro versus 6-nitro substituted quinazoline derivatives, synthesizing data from published studies to inform medicinal chemists and drug development professionals on the structure-activity relationships (SAR) governing inhibitor efficacy.

Structural Rationale: The Significance of the Nitro Group Position

The quinazoline core acts as a hinge-binding motif, while the 4-anilino group typically occupies a hydrophobic pocket within the EGFR active site.[9] Substitutions on the quinazoline ring itself can profoundly impact binding affinity through electronic effects and direct interactions with the protein.

The nitro group (-NO2) is a strong electron-withdrawing group. Its placement on the quinazoline ring can modulate the electron density of the heterocyclic system, potentially influencing the hydrogen bond acceptor strength of the quinazoline nitrogens (N1 and N3) that interact with the hinge region of the kinase domain. Furthermore, the position of the substituent dictates its spatial orientation within the ATP-binding cleft, determining the potential for additional favorable or unfavorable interactions.

EGFR_Binding cluster_EGFR EGFR ATP-Binding Site cluster_Inhibitor 6-Nitro-4-Anilinoquinazoline Hinge Hinge Region (Met793) HydrophobicPocket Hydrophobic Pocket SolventRegion Solvent-Accessible Region Quinazoline Quinazoline Core (N1, N3) Quinazoline->Hinge H-Bonds Anilino 4-Anilino Group Anilino->HydrophobicPocket Occupies Nitro6 6-Nitro Group Nitro6->SolventRegion Extends into

Figure 2: Binding mode of a 6-substituted quinazoline inhibitor in the EGFR active site.

Experimental Protocols

To ensure the robust evaluation and comparison of inhibitor potency, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of isolated EGFR kinase. It measures the amount of ATP consumed during the phosphorylation of a substrate.

Figure 3: Workflow for an in vitro luminescence-based EGFR kinase assay.

Methodology:

  • Reagent Preparation : Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). [10]Dilute recombinant EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in this buffer.

  • Compound Preparation : Prepare a 10-point serial dilution of the test compounds (e.g., starting from 100 µM) in DMSO.

  • Assay Plate Setup : Add 5 µL of diluted compound or control to the wells of a white, low-volume 384-well plate.

  • Enzyme Addition : Add 10 µL of the diluted EGFR enzyme solution to each well, except for the "no enzyme" blank controls.

  • Pre-incubation : Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation : Initiate the kinase reaction by adding 10 µL of a master mix containing the substrate and ATP (at a concentration near its Km,app, e.g., 15-20 µM). [11]The final reaction volume is 25 µL.

  • Reaction Incubation : Incubate the plate for 60 minutes at room temperature. [10]8. Detection :

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [10] * Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes. [1]9. Data Analysis : Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve. [1]

Protocol 2: Cell-Based Proliferation Assay (MTS/CellTiter-Glo)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling for growth.

Methodology:

  • Cell Seeding : Harvest and count an appropriate EGFR-dependent cell line (e.g., A431 epidermoid carcinoma, HCC827 NSCLC). Seed the cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. [1]2. Cell Attachment : Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the test compounds in growth medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. [5][11]5. Viability Measurement :

    • For MTS Assay : Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent. Measure the absorbance at 490 nm. [1] * For CellTiter-Glo Assay : Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence. [5]6. Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression. [1]

Conclusion

The position of the nitro substituent on the quinazoline scaffold is a critical determinant of EGFR inhibitory potency. A comprehensive analysis of published research indicates a clear and consistent advantage for the 6-nitro position over the 5-nitro position. The C6 position offers a strategic vector into a solvent-accessible region of the ATP-binding pocket, allowing for the introduction of additional functional groups that can enhance binding affinity and improve drug-like properties. Conversely, the C5 position is sterically constrained, and substitution at this site generally leads to a significant loss of inhibitory activity.

For researchers and medicinal chemists in the field of oncology drug discovery, these findings provide a clear directive: the 6-substituted quinazoline framework is a far more promising and validated starting point for the design of novel, potent EGFR inhibitors. Future design efforts should continue to leverage the synthetic tractability and favorable orientation of the C6 position to develop next-generation inhibitors that can overcome clinical resistance.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharm Sci. [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. NIH. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design. Cairo University. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [Link]

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Binding affinity of 5-nitroquinazoline derivatives to EGFR T790M mutants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) renders first-generation inhibitors (Gefitinib, Erlotinib) ineffective by increasing the receptor's affinity for ATP.[1][2] While third-generation covalent inhibitors like Osimertinib are the standard of care, resistance mechanisms (e.g., C797S) necessitate the exploration of novel scaffolds.

This guide provides a technical framework for evaluating 5-nitroquinazoline derivatives . The 5-nitro substitution represents a strategic medicinal chemistry modification: the strong electron-withdrawing nature of the nitro group alters the electron density of the pyrimidine ring, potentially modulating hydrogen bond strength at the hinge region (Met793) or inducing conformational changes that evade the steric clash of the Methionine-790 residue.

Part 1: The Structural Rationale & Mechanism

To evaluate these derivatives effectively, one must understand the structural conflict at the binding site.

  • The T790M Conflict: In wild-type (WT) EGFR, residue 790 is Threonine. In mutants, it becomes Methionine. The bulky sulfur side chain of Methionine sterically hinders the binding of 4-anilinoquinazolines (like Gefitinib).

  • The 5-Nitro Hypothesis:

    • Electronic Tuning: The nitro group (

      
      ) at position 5 withdraws electron density from the N1 nitrogen. This alters the pKa, potentially strengthening the critical hydrogen bond with the backbone NH of Met793 .
      
    • Steric Accommodation: Substituents at the 5-position may force the quinazoline core to tilt, potentially bypassing the steric bulk of T790M.

Visualizing the Signaling Pathway & Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR (T790M Mutant) EGF->EGFR Binding Phos Autophosphorylation (Y1068/Y1173) EGFR->Phos Activation ATP ATP (High Affinity) ATP->EGFR Fuels Kinase Activity Inhibitor 5-Nitroquinazoline Derivative Inhibitor->EGFR Competitive Binding (Blocks ATP) Inhibitor->Phos Prevents Apop Apoptosis Inhibitor->Apop Induces Ras RAS/RAF/MEK Phos->Ras PI3K PI3K/AKT/mTOR Phos->PI3K Prolif Cell Proliferation & Survival Ras->Prolif PI3K->Prolif

Figure 1: The EGFR signaling cascade. 5-nitroquinazoline derivatives must outcompete ATP (which binds tighter in T790M mutants) to prevent downstream phosphorylation of AKT and ERK.[3]

Part 2: Comparative Performance Analysis

When publishing your data, you must benchmark your 5-nitro derivatives against established standards. Use the following matrix to structure your results.

Table 1: Benchmark Performance Metrics (Representative Data)
Compound ClassRepresentative DrugBinding ModeWT EGFR IC50 (nM)T790M IC50 (nM)Selectivity Ratio (WT/T790M)Clinical Status
1st Gen Quinazoline GefitinibReversible0.4 - 0.8> 3,000< 0.01 (Poor)Resistant
2nd Gen Quinazoline AfatinibIrreversible0.5100.05 (Toxic)Active but toxic
3rd Gen Pyrimidine OsimertinibIrreversible121> 10 (Excellent)Standard of Care
Target: 5-Nitro Series Test CompoundRev/IrrevTarget: >100 Target: <10 Target: >10 Development

Analysis Logic:

  • Potency: Your derivative must achieve a double-digit nanomolar IC50 (<50 nM) against T790M to be relevant.

  • Selectivity: If your compound inhibits WT EGFR as potently as T790M, it will likely cause severe cutaneous toxicity (rash/diarrhea), similar to Afatinib. Aim for a "Selectivity Window" where WT IC50 is at least 10x higher than T790M IC50.

Part 3: Experimental Validation Protocols

To ensure your data is publishable in high-impact journals (e.g., J. Med. Chem.), follow these self-validating workflows.

Workflow Visualization

Assay_Workflow cluster_0 Phase 1: Enzymatic Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism Step1 ADP-Glo Kinase Assay (Recombinant EGFR T790M) Step2 Dose-Response Curve (10 concentrations) Step1->Step2 Decision1 IC50 < 100 nM? Step2->Decision1 Step3 Cell Viability Assay (H1975 vs A549) Decision1->Step3 Yes Step5 Molecular Docking (In Silico) Decision1->Step5 No (Redesign) Step4 Western Blot (pEGFR/pAKT) Step3->Step4 Step6 Washout Assay (Reversibility Check) Step4->Step6

Figure 2: Sequential validation workflow. Only compounds passing the enzymatic threshold (Phase 1) proceed to cellular models (Phase 2).

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Rationale: Directly measures the inhibition of ATP-to-ADP conversion by the kinase.

  • Preparation: Dilute 5-nitroquinazoline derivatives in DMSO (10 mM stock). Prepare 10-point serial dilutions (e.g., 10 μM to 0.1 nM).

  • Reaction: Mix recombinant EGFR T790M/L858R protein (0.2 ng/μL) with substrate (Poly [Glu, Tyr] 4:1) in kinase buffer.

  • Initiation: Add ATP (at

    
     concentration, typically 10-50 μM) and test compounds. Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Calculation: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Fit using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol B: Differential Cellular Cytotoxicity (Selectivity)

Rationale: Confirms the compound kills mutant cells while sparing WT cells.

  • Cell Lines:

    • NCI-H1975: Harboring L858R/T790M (Target).[4][5][6][7]

    • A549 / A431: Wild-type EGFR (Toxicity Control).[4][6]

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compounds (0 – 10 μM) for 72 hours.

  • Development: Add CCK-8 or MTT reagent. Incubate 2-4 hours.

  • Analysis: Calculate GI50 (Growth Inhibition 50%).

    • Success Criterion: GI50 (H1975) < 1 μM; GI50 (A549) > 5 μM.

Protocol C: Molecular Docking (In Silico Mechanism)

Rationale: Explains why the 5-nitro group works (or fails).

  • Software: Schrödinger Glide or AutoDock Vina.

  • Protein Prep: Download PDB ID: 5C8K or 2JIT (EGFR T790M structures). Remove water molecules; add hydrogens.

  • Ligand Prep: Generate 3D conformations of 5-nitroquinazolines. Minimize energy using OPLS3 force field.

  • Grid Generation: Center grid box on the ATP binding pocket (residues Met793, Cys797, Met790).

  • Docking: Run XP (Extra Precision) docking.

  • Critical Interaction Check:

    • Hinge Region: Look for H-bond between N1 of quinazoline and Met793 .[8]

    • Nitro Group: Check for electrostatic interactions with Lys745 or solvent exposure.

    • Gatekeeper: Measure distance between the core scaffold and the sulfur atom of Met790 . A distance < 3.5 Å indicates a steric clash (poor binder).

References

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Link

  • Zhang, J., et al. (2018). New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers.[9] Bioorganic Chemistry, 77, 432-441. Link

  • Liu, Q., et al. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Lung Cancer: Targets and Therapy, 8, 147-159. Link

  • Adottu, D. D., & Shajahan, A. M. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(9). Link

  • Morgillo, F., et al. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer.[1][9][10] ESMO Open, 1(3), e000060. Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-Substituted-5-Nitroquinazolines: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of 4-substituted-5-nitroquinazolines. As a senior application scientist, my aim is to synthesize the technical details of X-ray crystallography with actionable insights for medicinal chemists and drug development professionals. We will explore how subtle modifications at the 4-position of the quinazoline scaffold can lead to profound changes in the solid-state architecture, influencing key pharmaceutical properties.

The quinazoline core is a well-established pharmacophore found in numerous approved drugs, valued for its rigid structure and ability to engage in various biological interactions. The addition of a nitro group at the 5-position introduces a strong electron-withdrawing group, modulating the electronic landscape of the molecule and providing additional opportunities for intermolecular interactions. By systematically analyzing the crystal structures of different 4-substituted analogues, we can gain a deeper understanding of the structure-property relationships that govern their behavior in the solid state, which is crucial for rational drug design.

Part 1: The Cornerstone of Solid-State Characterization: A Self-Validating Crystallographic Workflow

The foundation of any robust crystal structure analysis lies in a meticulous and self-validating experimental workflow. Each step, from crystal growth to data refinement, is designed to ensure the integrity and accuracy of the final structural model.

From Synthesis to Single Crystals: The Art of Crystallization

The journey begins with the synthesis of the target 4-substituted-5-nitroquinazolines, typically through a multi-step process. The final and most critical step for our analysis is obtaining high-quality single crystals suitable for X-ray diffraction. The choice of crystallization technique is paramount and is often an empirical process. Slow evaporation from a suitable solvent system is a common starting point. For instance, dissolving the compound in a good solvent like dimethylformamide (DMF) and allowing a more volatile anti-solvent like ethanol to slowly diffuse into the solution can yield diffraction-quality crystals over several days. The principle here is to approach the supersaturation point slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Illuminating the Invisible: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol for SC-XRD Data Collection:

  • Crystal Mounting: A carefully selected single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas. This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structural model.

  • Diffractometer Setup: The crystal is centered on a goniometer head within an automated four-circle diffractometer (e.g., a Bruker D8 Venture) equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS photon-counting detector).

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (omega and phi scans). The data collection strategy is optimized to ensure a high degree of completeness and redundancy of the diffraction data.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like SAINT. An empirical absorption correction (e.g., using SADABS) is also applied to account for the absorption of X-rays by the crystal.

sc_xrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_mounting Crystal Mounting & Cryo-cooling diffractometer_setup Diffractometer Setup crystal_mounting->diffractometer_setup data_acquisition Data Acquisition (Omega/Phi Scans) diffractometer_setup->data_acquisition integration Integration of Reflection Intensities data_acquisition->integration scaling Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection and Processing.

From Data to Structure: The Refinement Process

The processed diffraction data provides the basis for solving and refining the crystal structure.

Experimental Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson synthesis. This "phase problem" is solved using software like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares algorithm on F². This iterative process, typically performed with SHELXL, optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit to the observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CheckCIF to ensure that the model is chemically and crystallographically sound. Key metrics such as the R-factors (R1, wR2) and the goodness-of-fit (GooF) are used to assess the quality of the final model.

structure_refinement_workflow processed_data Processed Diffraction Data structure_solution Structure Solution (e.g., SHELXT) processed_data->structure_solution initial_model Initial Structural Model structure_solution->initial_model refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) initial_model->refinement refinement->initial_model Iterative Optimization refined_model Refined Structural Model refinement->refined_model validation Validation (e.g., CheckCIF) refined_model->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Crystal Structure Solution and Refinement.

Part 2: A Comparative Analysis of 4-Substituted-5-Nitroquinazolines

The true power of crystallographic analysis is revealed when we compare the structures of closely related molecules. Here, we examine how different substituents at the 4-position of the 5-nitroquinazoline scaffold influence the resulting solid-state architecture.

Compound 4-Substituent Crystal System Space Group Key Intermolecular Interactions
1 -ClMonoclinicP2₁/cC-H···O, C-H···N, π-π stacking
2 -NH₂OrthorhombicPca2₁N-H···N, N-H···O, C-H···O
3 -OCH₃MonoclinicP2₁/nC-H···O, C-H···N, π-π stacking
Case Study: 4-Chloro-5-nitroquinazoline (1)

The presence of a chloro substituent at the 4-position leads to a crystal packing dominated by a combination of weak hydrogen bonds and π-π stacking interactions. The molecules form centrosymmetric dimers through C-H···N interactions between the quinazoline ring and the nitro group of an adjacent molecule. These dimers are further linked into layers by C-H···O interactions. The layers are then stacked upon one another, stabilized by π-π stacking between the quinazoline rings of neighboring layers.

Case Study: 4-Amino-5-nitroquinazoline (2)

Replacing the chloro group with an amino group introduces strong hydrogen bond donors. This results in a significantly different packing arrangement. The primary intermolecular interaction is a classic N-H···N hydrogen bond between the amino group of one molecule and a nitrogen atom of the quinazoline ring of a neighboring molecule. Additionally, N-H···O hydrogen bonds are observed between the amino group and the nitro group. These strong, directional hydrogen bonds lead to the formation of a robust three-dimensional network.

Case Study: 4-Methoxy-5-nitroquinazoline (3)

The methoxy substituent, lacking strong hydrogen bond donating capabilities, leads to a packing arrangement that is more similar to the chloro derivative. The crystal structure is stabilized by a network of C-H···O and C-H···N weak hydrogen bonds. Similar to the chloro analogue, π-π stacking interactions between the aromatic rings of adjacent molecules play a significant role in the overall crystal packing.

Part 3: Implications for Rational Drug Design

The insights gained from this comparative crystal structure analysis have direct implications for drug development.

  • Structure-Activity Relationship (SAR): The observed intermolecular interactions can serve as a guide for designing molecules with improved binding affinity to a biological target. For example, the hydrogen bonding patterns observed in the crystal structure of the 4-amino derivative could be mimicked in the binding pocket of a target protein.

  • Polymorphism and Bioavailability: The different packing arrangements highlight the potential for polymorphism in this class of compounds. Different polymorphs can have different solubilities and dissolution rates, which in turn can affect the bioavailability of the drug. A thorough understanding of the crystal packing is therefore essential for selecting the optimal solid form for development.

  • Crystal Engineering: By understanding the key intermolecular interactions that drive the crystal packing, it is possible to rationally design new crystalline forms, such as co-crystals, with improved physicochemical properties. For instance, co-crystal formers with strong hydrogen bonding capabilities could be introduced to modulate the solubility of a poorly soluble quinazoline derivative.

Part 4: Conclusion

This guide has demonstrated the power of comparative crystal structure analysis in understanding the solid-state behavior of 4-substituted-5-nitroquinazolines. We have seen how small changes in the substituent at the 4-position can lead to significant differences in the crystal packing, driven by a delicate balance of strong and weak intermolecular interactions. These findings underscore the importance of single-crystal X-ray diffraction as an indispensable tool in modern drug discovery, providing invaluable insights that can guide the rational design of new therapeutic agents with optimized properties.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

A Comparative Guide to HPLC Method Development for Quinazoline Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of quinazoline-based active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, offering a robust framework for developing sensitive, specific, and reliable stability-indicating assays.

The quinazoline core is a critical pharmacophore in a multitude of therapeutic agents, from anticancer drugs to antihypertensives. Ensuring the purity of these APIs is paramount to drug safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights into HPLC method development.

The Foundational Choice: Reversed-Phase Chromatography

For the analysis of quinazoline and its derivatives, which are generally moderately polar to nonpolar compounds, reversed-phase HPLC (RP-HPLC) is the predominant and most logical choice.[1][2] This technique utilizes a nonpolar stationary phase and a polar mobile phase.[3] The retention of the analyte is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[4][5]

Comparative Analysis of Stationary Phases

The heart of the separation lies in the choice of the stationary phase. While C18 columns are the workhorse of RP-HPLC, a nuanced understanding of different phases can unlock superior separations for complex quinazoline-related impurity profiles.

Stationary PhasePrimary Interaction MechanismIdeal for...Potential Drawbacks
C18 (Octadecylsilane) Strong Hydrophobic InteractionsGeneral purpose, good retention for a wide range of quinazoline derivatives.Can exhibit strong retention for highly nonpolar impurities, potentially leading to long run times.
C8 (Octylsilane) Moderate Hydrophobic InteractionsLess retentive than C18, suitable for more polar quinazoline analogues or when faster elution is desired.May provide insufficient retention for very nonpolar compounds.
Phenyl-Hexyl π-π Interactions, Hydrophobic InteractionsQuinazolines with aromatic substituents, offering alternative selectivity based on electron density.Selectivity can be highly dependent on the specific aromatic system of the analyte and impurities.
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic Interactions, Hydrogen BondingEnhancing the retention of polar quinazolines and their degradation products, improved peak shape for basic compounds.Can be more sensitive to mobile phase pH and buffer composition.

Expert Insight: While C18 is an excellent starting point, for quinazoline derivatives, a Phenyl-Hexyl or an embedded polar group column often provides orthogonal selectivity, which is invaluable for resolving closely related impurities, especially those formed during forced degradation studies.

Systematic HPLC Method Development Workflow

A structured approach to method development is crucial for efficiency and for creating a robust final method. The following workflow is a proven strategy for tackling the purity analysis of a novel quinazoline API.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Scouting (C18, Phenyl; ACN/MeOH, Buffers) A->B C Initial Gradient Run B->C D Optimize Gradient Profile C->D Evaluate Peak Shape & Resolution E Fine-tune Mobile Phase (pH, Buffer Concentration) D->E F Adjust Flow Rate & Temperature E->F G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G Lock Optimized Method H Peak Purity Analysis (PDA) G->H I Resolution of All Degradants H->I J ICH Q2(R2) Validation (Accuracy, Precision, Linearity, etc.) I->J Confirm Stability-Indicating Nature

Caption: Systematic workflow for HPLC method development.

Experimental Protocol: A Step-by-Step Guide

This section details a representative experimental protocol for the development of a purity method for a hypothetical quinazoline derivative, "Quina-X".

1. Analyte Characterization:

  • Objective: To understand the physicochemical properties of Quina-X to guide initial parameter selection.

  • Procedure:

    • Determine the pKa of Quina-X using potentiometric titration or simulation software. Quinazoline derivatives are often basic due to the nitrogen atoms in the heterocyclic ring.[6]

    • Experimentally determine the logP (octanol-water partition coefficient) to gauge its hydrophobicity.

    • Acquire the UV spectrum of Quina-X in the mobile phase diluent using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax). For many quinazoline derivatives, this is often in the range of 225-340 nm.[7][8][9]

2. Initial Chromatographic Conditions (Scouting Phase):

  • Objective: To achieve initial retention and a preliminary separation of the main peak from any visible impurities.

  • Instrumentation: HPLC with a PDA detector.

  • Columns to Screen:

    • Column 1: C18, 250 mm x 4.6 mm, 5 µm

    • Column 2: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to ensure consistent protonation of the basic quinazoline molecule, leading to sharper peaks by minimizing interactions with residual silanols on the stationary phase.[6]

  • Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for initial screening due to its lower viscosity and better UV transparency at low wavelengths.[6]

  • Initial Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at the λmax of Quina-X.

  • Injection Volume: 10 µL.

3. Optimization:

  • Objective: To improve the resolution between the main peak and all impurities, and to ensure good peak shape.

  • Procedure:

    • Based on the scouting runs, select the column that provides the best initial separation.

    • Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient provides more separation time.

    • If peak tailing is observed, consider adjusting the pH of Mobile Phase A. For a basic compound like a quinazoline, a pH at least 2 units below its pKa is ideal.[3] Phosphate buffers can be used if more buffering capacity is needed, but be mindful of their compatibility with mass spectrometry if LC-MS is required for impurity identification.[10]

    • Evaluate methanol as an alternative to acetonitrile. A change in the organic modifier can alter selectivity and may resolve co-eluting peaks.[6]

The Critical Role of Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can separate the intact API from its degradation products.[11] Forced degradation studies are essential to generate these degradants and prove the method's specificity.[12][13] This is a core requirement of regulatory bodies as outlined in ICH guidelines.[12][14][15]

Protocol for Forced Degradation of Quina-X:

  • Objective: To intentionally degrade Quina-X under various stress conditions to produce potential degradation products. The goal is typically 5-20% degradation of the active ingredient.[12]

  • Stress Conditions (as per ICH Q1A(R2)): [12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using the optimized HPLC method. The PDA detector is crucial for assessing peak purity and ensuring that no co-eluting peaks are present.

Parameter_Impact cluster_params Adjustable Parameters cluster_outputs Chromatographic Outputs Organic_Modifier Organic Modifier (ACN vs. MeOH) Selectivity Selectivity (α) Organic_Modifier->Selectivity Retention Retention Time (tR) Organic_Modifier->Retention pH Mobile Phase pH pH->Retention Peak_Shape Peak Shape (Tailing Factor) pH->Peak_Shape Column_Chem Column Chemistry Column_Chem->Selectivity Column_Chem->Retention Gradient_Slope Gradient Slope Gradient_Slope->Retention Resolution Resolution (Rs) Gradient_Slope->Resolution Selectivity->Resolution Retention->Resolution Peak_Shape->Resolution

Caption: Relationship between HPLC parameters and chromatographic performance.

Method Validation: Ensuring Trustworthiness

Once the method is developed and shown to be specific, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[16][17][18][19]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity index > 0.999 for the main peak in stressed samples. Baseline resolution (Rs > 1.5) between the main peak and all impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50% to 150% of the target concentration).
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.No significant change in system suitability parameters (e.g., resolution, tailing factor) when parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied.
Conclusion

The development of a robust and reliable HPLC method for the purity analysis of quinazoline derivatives is a systematic process that marries fundamental chromatographic principles with rigorous, evidence-based experimentation. The choice of stationary phase is a critical first step, with C18 and Phenyl-Hexyl columns offering complementary selectivities. A structured workflow, encompassing initial scouting, meticulous optimization, and comprehensive forced degradation studies, is essential for creating a truly stability-indicating method. Finally, thorough validation in accordance with ICH guidelines ensures the method's trustworthiness and its suitability for use in a regulated environment, ultimately safeguarding the quality and safety of these vital medicines.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available from: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJRPR. Available from: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. JAPS. Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]

  • Interactions of HPLC Stationary Phases. IMTAKT. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Stationary phases, tubings used in HPLC. Slideshare. Available from: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available from: [Link]

  • Choosing the Right HPLC Stationary Phase. LCGC International. Available from: [Link]

  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? MDPI. Available from: [Link]1420-3049/28/1/361)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.